molecular formula C7H13ClO2 B133828 1-Chloro-2-methylpropyl propionate CAS No. 58304-65-7

1-Chloro-2-methylpropyl propionate

Cat. No.: B133828
CAS No.: 58304-65-7
M. Wt: 164.63 g/mol
InChI Key: IMIXSAYOLYBZBI-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropyl propionate (CAS 58304-65-7) is a chemical compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This reagent is offered with a high purity level of ≥97%, making it suitable for research and further manufacturing applications . It is critical to note that this product is intended For Research and Further Manufacturing Use Only, and is not for direct human use . Researchers value this compound as a potential specialty ester and synthetic intermediate in organic synthesis and chemical process development . Its molecular structure, featuring both an ester and a chloro group, makes it a valuable precursor for nucleophilic substitution reactions or for studying the reactivity and transformation of halogenated esters. Proper handling is essential; this compound has associated hazard warnings and should be stored sealed in a dry environment, ideally between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloro-2-methylpropyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIXSAYOLYBZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506031
Record name 1-Chloro-2-methylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58304-65-7
Record name 1-Chloro-2-methylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-2-methylpropyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-chloro-2-methylpropyl propionate. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with theoretically computed values and established principles of organic chemistry to offer a detailed profile of the compound. This guide is intended to support research, development, and quality control activities involving this molecule.

Chemical Identity and Structure

This compound is an ester characterized by a propionate group attached to a chlorinated, branched alkyl chain. Its chemical identity is established by the following identifiers:

IdentifierValueSource
IUPAC Name (1-chloro-2-methylpropyl) propanoate--INVALID-LINK--
CAS Number 58304-65-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₁₃ClO₂--INVALID-LINK--
Molecular Weight 164.63 g/mol --INVALID-LINK--
Canonical SMILES CCC(=O)OC(C(C)C)Cl--INVALID-LINK--
InChI Key IMIXSAYOLYBZBI-UHFFFAOYSA-N--INVALID-LINK--

Physical Properties

PropertyValueNotesSource
Physical Form LiquidBased on supplier information.--INVALID-LINK--
Boiling Point Not available------
Melting Point Not available------
Density Not available------
XLogP3 2.7A computed measure of lipophilicity.--INVALID-LINK--
Topological Polar Surface Area 26.3 Ų-----INVALID-LINK--
Rotatable Bond Count 3-----INVALID-LINK--
Hydrogen Bond Donors 0-----INVALID-LINK--
Hydrogen Bond Acceptors 2-----INVALID-LINK--

Chemical Properties and Reactivity

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding propionic acid and 1-chloro-2-methyl-2-propanol. The presence of a chlorine atom on the alkyl chain introduces a site for nucleophilic substitution reactions. The reactivity of the C-Cl bond will be influenced by the steric hindrance from the adjacent isopropyl group.

Experimental Protocols

Proposed Synthesis: Esterification of 1-Chloro-2-methyl-2-propanol with Propionyl Chloride

This protocol describes a plausible and efficient method for the synthesis of this compound based on the reaction of an alcohol with an acyl chloride.[1]

Materials:

  • 1-Chloro-2-methyl-2-propanol

  • Propionyl chloride

  • Pyridine (or another non-nucleophilic base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-methyl-2-propanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1-Chloro-2-methyl-2-propanol 1-Chloro-2-methyl-2-propanol Esterification Esterification 1-Chloro-2-methyl-2-propanol->Esterification Propionyl Chloride Propionyl Chloride Propionyl Chloride->Esterification Pyridine Pyridine Pyridine->Esterification Quenching Quenching Esterification->Quenching Extraction & Washing Extraction & Washing Quenching->Extraction & Washing Drying Drying Extraction & Washing->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation Product Product Vacuum Distillation->Product

Caption: Proposed synthesis workflow for this compound.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound, which can be adapted and validated for specific analytical needs.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., hexane or ethyl acetate).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known weight or volume in the chosen solvent.

GC-MS Parameters (suggested starting point):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a pure standard.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following are predictions based on its structure and the known spectra of related compounds.

¹H NMR Spectroscopy (predicted)
  • δ 0.9-1.1 (d, 6H): Two methyl groups of the isopropyl moiety, split by the adjacent CH proton.

  • δ 1.1-1.3 (t, 3H): Methyl group of the propionate moiety, split by the adjacent CH₂ group.

  • δ 2.1-2.3 (m, 1H): CH proton of the isopropyl group, split by the adjacent methyl groups and the CH-Cl proton.

  • δ 2.3-2.5 (q, 2H): CH₂ group of the propionate moiety, split by the adjacent methyl group.

  • δ 5.8-6.0 (d, 1H): CH proton attached to the chlorine and oxygen atoms, split by the adjacent CH proton of the isopropyl group.

¹³C NMR Spectroscopy (predicted)
  • δ ~10: Methyl carbon of the propionate group.

  • δ ~18-20: Methyl carbons of the isopropyl group.

  • δ ~28: Methylene carbon of the propionate group.

  • δ ~35: Methine carbon of the isopropyl group.

  • δ ~75-80: Methine carbon attached to the chlorine and oxygen atoms.

  • δ ~173: Carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (predicted)
  • 2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • 1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.

  • 800-600 cm⁻¹: C-Cl stretching vibration.

Properties_Relationship Structure Structure Physical Properties Physical Properties Structure->Physical Properties Chemical Properties Chemical Properties Structure->Chemical Properties Spectroscopic Data Spectroscopic Data Structure->Spectroscopic Data Reactivity Reactivity Chemical Properties->Reactivity Analytical Methods Analytical Methods Spectroscopic Data->Analytical Methods

Caption: Logical relationship of the properties of this compound.

Safety Information

Detailed toxicology data for this compound is not available. As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation, ingestion, and skin contact. For disposal, follow local regulations for halogenated organic waste.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted and proposed data have not been experimentally verified and should be used with appropriate scientific caution. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Structural Characterization of 1-Chloro-2-methylpropyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 1-chloro-2-methylpropyl propionate. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted spectroscopic properties based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

This compound is an ester with the chemical formula C₇H₁₃ClO₂.[1][2][3][4] Its structure consists of a propionate group esterified with a 1-chloro-2-methylpropyl alcohol moiety.

Table 1: General Properties of this compound

PropertyValueReference
IUPAC NameThis compound[1][3]
CAS Number58304-65-7[1][3][4]
Molecular FormulaC₇H₁₃ClO₂[1][2][3][4]
Molecular Weight164.63 g/mol [1][2][4]
AppearanceLiquid (predicted)[3]

Predicted Spectroscopic Data

The following tables summarize the predicted data from key analytical techniques for the structural elucidation of this compound. These predictions are based on the analysis of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2 - 6.4Doublet1HH-1 (CH-Cl)
~2.3 - 2.5Quartet2HH-4 (CH₂-C=O)
~2.1 - 2.3Multiplet1HH-2 (CH-(CH₃)₂)
~1.1 - 1.2Triplet3HH-5 (CH₃-CH₂)
~1.0 - 1.1Doublet6HH-3, H-3' (CH(CH₃)₂)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173C-4 (C=O)
~75C-1 (CH-Cl)
~33C-2 (CH-(CH₃)₂)
~27C-5 (CH₂-C=O)
~18C-3, C-3' (CH(CH₃)₂)
~9C-6 (CH₃-CH₂)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zProposed Fragment
164/166[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
129[M - Cl]⁺
93[CH(Cl)CH(CH₃)₂]⁺
75[O=C-O-CH(Cl)]⁺
57[CH₃CH₂CO]⁺ (Acylium ion)
43[CH(CH₃)₂]⁺
29[CH₃CH₂]⁺
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
~750MediumC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling relationships.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the ester and alkyl halide moieties.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition and connectivity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass spectrometry (GC-MS) can also be employed for sample introduction and separation from any impurities.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a mass range of m/z 40-200.

    • The electron energy for EI is typically set at 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions as predicted in Table 4.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As the compound is predicted to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the ester (C=O and C-O stretches) and alkyl halide (C-Cl stretch) functional groups as outlined in Table 5.

Workflow and Visualization

The logical workflow for the complete structural characterization of this compound is illustrated in the following diagram.

G Workflow for Structural Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR IR_Data Functional Group Identification (C=O, C-O, C-Cl) IR->IR_Data MS_Data Molecular Weight and Fragmentation Analysis MS->MS_Data NMR_Data Connectivity and Stereochemistry Determination NMR->NMR_Data Structure Final Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

This guide provides a comprehensive framework for the structural characterization of this compound. By following these protocols and comparing the acquired data with the predicted values, researchers can confidently determine and confirm the structure of this compound.

References

Spectroscopic Analysis of 1-Chloroisobutyl Propionate (CAS 58304-65-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-Chloroisobutyl propionate (CAS 58304-65-7). Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on a detailed prediction and analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. This document serves as a valuable resource for researchers in verifying the identity and purity of 1-Chloroisobutyl propionate and for predicting the spectral characteristics of similar molecules.

Chemical Structure and Overview

  • IUPAC Name: (1-chloro-2-methylpropyl) propanoate

  • CAS Number: 58304-65-7

  • Molecular Formula: C₇H₁₃ClO₂

  • Molecular Weight: 164.63 g/mol

1-Chloroisobutyl propionate is an organic compound containing an ester functional group and an alkyl chloride. The spectral analysis of this molecule is crucial for confirming its structure by identifying the characteristic signals corresponding to its distinct chemical environments.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Chloroisobutyl propionate. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different proton environments in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a~1.1Triplet (t)3H
b~2.3Quartet (q)2H
c~1.0Doublet (d)6H
d~2.1Multiplet (m)1H
e~6.3Doublet (d)1H

¹³C NMR (Carbon-13) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
1~9
2~28
3~174 (C=O)
4~18
5~33
6~78
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2850-3000Medium-Strong
C=O stretch (ester)1735-1750Strong
C-O stretch (ester)1000-1300Strong
C-Cl stretch600-800Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Predicted Fragment Interpretation
164/166[C₇H₁₃ClO₂]⁺Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio).
129[C₇H₁₃O₂]⁺Loss of Cl radical.
107[C₄H₈Cl]⁺Alpha cleavage, loss of propionyloxy radical.
77[C₄H₈Cl]⁺Rearrangement and fragmentation.
57[C₃H₅O]⁺Acylium ion from the propionyl group.
43[C₃H₇]⁺Isopropyl cation.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a liquid sample like 1-Chloroisobutyl propionate.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloroisobutyl propionate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquisition Parameters (¹H NMR):

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Set the number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm).

IR Spectroscopy
  • Sample Preparation: As 1-Chloroisobutyl propionate is a liquid, a neat sample can be analyzed. Place a single drop of the liquid onto the surface of one salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Setup: Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Scan: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC-MS) system for separation from any impurities.

  • Ionization: Use a suitable ionization technique. Electron Impact (EI) is a common method for this type of molecule, which will cause fragmentation.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 1-Chloroisobutyl Propionate NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat liquid film between salt plates Sample->IR_Prep MS_Prep Dilute and inject (e.g., GC-MS) Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Data Chemical Shifts Splitting Patterns Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of 1-Chloroisobutyl propionate.

Spectral_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure 1-Chloroisobutyl Propionate Structure H_NMR 1H NMR Structure->H_NMR Proton Framework Connectivity C_NMR 13C NMR Structure->C_NMR Carbon Backbone IR IR Structure->IR Functional Groups (C=O, C-O, C-Cl) MS MS Structure->MS Molecular Weight Elemental Composition Fragmentation

Synthesis and mechanism of 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Chloro-2-methylpropyl propionate

Disclaimer: The synthesis and detailed mechanism for this compound are not extensively documented in readily available scientific literature. Therefore, this guide presents a plausible synthetic route and mechanistic pathway based on established principles of organic chemistry and analogous reactions reported in the literature.

Introduction

This compound is an α-chloroester, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of both an ester functional group and a reactive chlorine atom on the adjacent carbon allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of a proposed synthesis for this compound, including a detailed experimental protocol and an in-depth discussion of the reaction mechanism.

Proposed Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is the reaction between isobutyraldehyde (2-methylpropanal) and propionyl chloride. This reaction is a known transformation where an acid chloride reacts with an aldehyde to form an α-chloroester[1].

Overall Reaction:

(CH₃)₂CHCHO + CH₃CH₂COCl → CH₃CH₂COOCH(Cl)CH(CH₃)₂

Isobutyraldehyde + Propionyl Chloride → this compound

The reaction typically proceeds without the need for a catalyst and often just requires heating the neat reactants.

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Product 1-Chloro-2-methylpropyl propionate Isobutyraldehyde->Product + Propionyl Chloride Heat PropionylChloride Propionyl Chloride Mechanism_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Isobutyraldehyde Isobutyraldehyde Intermediate Tetrahedral Intermediate Isobutyraldehyde->Intermediate Nucleophilic Attack PropionylChloride Propionyl Chloride Product 1-Chloro-2-methylpropyl propionate Intermediate->Product Chloride Attack & Rearrangement

References

Navigating the Research Landscape of 1-Chloro-2-methylpropyl propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding and research applications of the chemical compound 1-Chloro-2-methylpropyl propionate . Due to the limited publicly available research on this specific molecule, this document also provides an in-depth analysis of the closely related and extensively studied compound, 1-Chloro-2-methylpropene , to offer valuable context and potential avenues for investigation.

This compound: An Overview

Chemical and Physical Properties:

PropertyValue
CAS Number 58304-65-7
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
IUPAC Name 1-chloro-2-methylpropyl propanoate
Physical Form Liquid
Purity (typical) ≥95%
Storage Conditions 2-8°C, sealed in dry conditions

A Closely Related Compound: 1-Chloro-2-methylpropene

In contrast, the structurally similar compound, 1-Chloro-2-methylpropene (CAS No: 513-37-1) , has been the subject of significant research, particularly in the fields of toxicology and chemical synthesis. Understanding its applications can provide valuable insights for researchers investigating related compounds.

Research Applications of 1-Chloro-2-methylpropene

The primary research applications of 1-Chloro-2-methylpropene are centered on its carcinogenic potential and its utility as a chemical intermediate.

1. Carcinogenicity and Toxicological Studies:

1-Chloro-2-methylpropene has been evaluated for its carcinogenic effects in animal models. These studies are crucial for assessing the potential risks associated with exposure to this and structurally related compounds.

  • Animal Models: Studies have been conducted on Fischer 344/N rats and B6C3F1 mice.[1][2]

  • Observed Effects: Oral administration of 1-Chloro-2-methylpropene has been shown to induce squamous-cell carcinomas of the forestomach in both rats and mice.[1][2] In male mice, it also caused squamous-cell carcinomas of the preputial gland.[2] Additionally, in rats, it has been linked to carcinomas of the nasal cavity and papillomas and carcinomas of the oral cavity and esophagus.[2]

  • Cellular Effects: The compound induced multifocal epithelial cell proliferation of the forestomach in rats.[3] It has also been shown to be mutagenic to Salmonella typhimurium strain TA100 in the presence of metabolic activation.[3]

Experimental Workflow: Carcinogenicity Bioassay of 1-Chloro-2-methylpropene

G cluster_0 Animal Selection and Acclimation cluster_1 Dose Preparation and Administration cluster_2 In-Life Phase cluster_3 Terminal Phase and Pathology A Select Fischer 344/N rats and B6C3F1 mice B Acclimate animals to laboratory conditions A->B C Prepare 1-Chloro-2-methylpropene in corn oil vehicle A->C D Administer via gavage (oral administration) C->D E Daily dosing for a pre-determined period (e.g., 104 weeks) C->E F Regular clinical observations and body weight measurements E->F G Necropsy and collection of tissues E->G H Histopathological examination of target organs G->H I Data analysis and carcinogenicity assessment H->I

Caption: Workflow for a typical carcinogenicity study of 1-Chloro-2-methylpropene.

Quantitative Data from Toxicological Studies:

ParameterSpeciesRouteDosing RegimenResultReference
Forestomach Epithelial Cell ProliferationMale Fischer 344/N ratsGavage100 mg/kg bw, 5 days/week for 2 weeksMultifocal proliferation in 2/8 animals[3]
Forestomach Epithelial Cell ProliferationMale Fischer 344/N ratsGavage200 mg/kg bw, 5 days/week for 2 weeksMultifocal proliferation in 8/8 animals[3]
Hyperkeratosis of ForestomachMale Fischer 344/N ratsGavage200 mg/kg bw, 5 days/week for 2 weeksDeveloped in 8/8 animals[3]

2. Chemical Synthesis:

1-Chloro-2-methylpropene serves as a valuable reagent in organic synthesis.

  • Synthesis of Inhibitors: It is used as a reagent in the synthesis of pyrrolyl and indolyl diketo acids and esters, which act as nucleotide-competitive non-nucleoside inhibitors of terminal deoxynucleotidyl transferase.[4]

Experimental Protocols

Protocol: Gavage Administration for Carcinogenicity Studies

This protocol is a generalized representation based on methodologies described in the cited literature.

1. Materials:

  • 1-Chloro-2-methylpropene (purity ≥98%)

  • Corn oil (vehicle)

  • Appropriate animal model (e.g., Fischer 344/N rats)

  • Gavage needles (stainless steel, ball-tipped)

  • Syringes

2. Procedure:

  • Dose Preparation: Prepare the dosing solutions of 1-Chloro-2-methylpropene in corn oil to the desired concentrations (e.g., 100 mg/mL and 200 mg/mL). Ensure the solution is homogeneous.

  • Animal Handling: Gently restrain the animal.

  • Gavage Needle Insertion: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion. Carefully insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus.

  • Dose Administration: Once the needle is in the correct position (esophagus/stomach), administer the calculated volume of the dosing solution.

  • Post-Administration Observation: Briefly observe the animal to ensure there are no signs of distress or misdosing.

  • Frequency: Repeat the administration as per the study design (e.g., 5 days a week for the duration of the study).

Potential Relationship and Future Research Directions

Given that this compound is an ester, it is plausible that it could be synthesized from a corresponding alcohol, such as 1-chloro-2-methylpropan-1-ol, through esterification with propionic acid or a derivative. The toxicological profile of 1-Chloro-2-methylpropene highlights the importance of thoroughly investigating the safety of structurally related compounds.

For researchers in drug development, the classification of this compound as a "Protein Degrader Building Block" warrants further investigation. Elucidating its specific role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) or other protein-degrading molecules could open up new avenues for therapeutic development.

Logical Relationship: Synthesis and Potential Application

G A 1-Chloro-2-methylpropene (Starting Material) B Hydration/Addition Reaction A->B C 1-Chloro-2-methylpropan-1-ol (Intermediate) B->C D Esterification with Propionic Acid/Derivative C->D E This compound D->E F Incorporation into Protein Degrader Scaffold E->F G Novel Protein Degrader (e.g., PROTAC) F->G

Caption: Plausible synthetic route and application of this compound.

References

An In-depth Technical Guide to Determining the Solubility Profile of 1-Chloro-2-methylpropyl propionate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility profile for the compound 1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7). Due to the current lack of publicly available, quantitative solubility data for this specific ester, this document focuses on providing detailed experimental protocols and the logical workflow for its determination.

Compound Information

  • IUPAC Name: (1-chloro-2-methylpropyl) propanoate[1]

  • Molecular Formula: C₇H₁₃ClO₂[1][2][3]

  • Molecular Weight: 164.63 g/mol [1][2][4]

  • Physical Form: Liquid[5]

  • SMILES: CCC(=O)OC(C(C)C)Cl[1]

Theoretical Solubility Considerations

Based on its chemical structure, this compound can be characterized as a relatively non-polar molecule. The presence of the ester and chloro functional groups introduces some polarity, but the alkyl backbone is dominant. Therefore, it is anticipated to be more soluble in non-polar and moderately polar organic solvents and have low solubility in water. A general principle in solubility is "like dissolves like," which suggests that solvents with similar polarity to the solute will be most effective.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility profile of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data compound_prep Compound Procurement & Purity Analysis (≥95%) solvent_prep Solvent Selection & Preparation (e.g., Water, Ethanol, Hexane) prelim_test Preliminary Qualitative Test (Small Scale) compound_prep->prelim_test solvent_prep->prelim_test shake_flask Shake-Flask Method (Quantitative) prelim_test->shake_flask Inform solute amount equilibration Equilibration (e.g., 24-72h at controlled temp) shake_flask->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Concentration Measurement (e.g., GC, HPLC) separation->quantification data_table Data Compilation & Analysis quantification->data_table

Caption: Workflow for determining the solubility of this compound.

Quantitative Solubility Data Summary

As no specific quantitative data for this compound was found in the public domain, the following table is presented as a template for recording experimental findings.

Solvent NameSolvent TypeTemperature (°C)Solubility (g/L)Method Used
WaterPolar Protic25To be determinedShake-Flask
EthanolPolar Protic25To be determinedShake-Flask
MethanolPolar Protic25To be determinedShake-Flask
AcetonePolar Aprotic25To be determinedShake-Flask
DichloromethaneHalogenated25To be determinedShake-Flask
HexaneNon-Polar25To be determinedShake-Flask
TolueneAromatic25To be determinedShake-Flask
Diethyl EtherEther25To be determinedShake-Flask

Detailed Experimental Protocols

The following protocols are based on established methods for solubility determination, such as the OECD Guideline 105 and the shake-flask method.[8][9][10][11]

  • This compound (purity ≥95%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, or High-Performance Liquid Chromatograph with UV or MS detector)

This initial test helps to estimate the solubility range and determine the appropriate amount of solute for the quantitative experiment.

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12]

  • Observe if the compound dissolves completely. This provides a rough estimate of whether the solubility is high, moderate, or low.

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[9][10]

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[9]

  • Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). The mixtures should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10][13]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solute settle. To ensure complete removal of undissolved compound, the supernatant should be centrifuged or filtered through a syringe filter.[8][14]

  • Quantification:

    • Carefully take a known volume of the clear, saturated supernatant.

    • Dilute the sample to an appropriate concentration with the same solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).

    • A calibration curve should be prepared using standard solutions of known concentrations.[13][14]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results are typically expressed in g/L or mg/mL.

For determining water solubility specifically, the OECD Test Guideline No. 105 provides a standardized approach.[11][15][16] It describes two primary methods:

  • Column Elution Method: Suitable for substances with low water solubility (< 10⁻² g/L).[8]

  • Flask Method: Suitable for substances with higher water solubility and is analogous to the shake-flask method described above.[8]

Before conducting the test, it is recommended to have information on the substance's structural formula, vapor pressure, and hydrolysis as a function of pH.[11][15] The test is preferably conducted at 20 ± 0.5 °C.[11]

Conclusion

References

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled from publicly available information and is intended for use by trained professionals in research and development. A comprehensive Safety Data Sheet (SDS) for 1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7) was not publicly available at the time of writing. All users should obtain a complete SDS from their supplier before handling this chemical and adhere to all applicable safety regulations.

Chemical Identification and Properties

This compound is a chlorinated ester used in research and chemical synthesis. Its basic identification and known physical and chemical properties are summarized below.

Identifier Value
IUPAC Name 1-chloro-2-methylpropyl propanoate
CAS Number 58304-65-7
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol [1]
Structure SMILES: CCC(=O)OC(C(C)C)Cl[1]
Physical and Chemical Properties Value
Physical Form Liquid
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Density Data not available
Solubility Data not available
Vapor Pressure Data not available
Autoignition Temperature Data not available

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

Hazard Classification Code Description
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Acute Toxicity, Oral H302Harmful if swallowed[1]
Skin Corrosion/Irritation H315Causes skin irritation[1]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation[1]
Specific Target Organ Toxicity H335May cause respiratory irritation[1]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact may defat the skin, leading to dermatitis.[3]

  • Eye Contact: Causes serious eye irritation, which may include redness, pain, and watering.[4][5]

  • Ingestion: Harmful if swallowed.[1]

Carcinogenicity: There is no specific data available for this compound. No component of similar products is identified as a known or anticipated carcinogen by NTP, IARC, or OSHA.[2]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties of this compound are not available in the public domain. Standard OECD and ASTM guidelines would typically be followed for such assessments.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Use explosion-proof electrical and lighting equipment.[7]

  • Eye wash stations and emergency showers must be readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene).[6][8] Glove suitability should be confirmed with the manufacturer. Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[4]

Storage:

  • Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[7]

  • Keep containers tightly closed and sealed. Recommended storage temperature is 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Store in an area designed for flammable liquids if the flash point is determined to be low.

PPE_Selection_Workflow start Task: Handling This compound fume_hood Is the procedure performed in a chemical fume hood? start->fume_hood ventilation Is ventilation adequate? fume_hood->ventilation No ppe_core Mandatory PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_core Yes respirator Wear NIOSH-approved respirator for organic vapors ventilation->respirator No ventilation->ppe_core Yes respirator->ppe_core no_respirator Standard ventilation sufficient splash_risk Is there a significant splash risk? ppe_core->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Task splash_risk->end No face_shield->end

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For large fires, water spray or fog may be used.[2]

  • Specific Hazards: The substance may be combustible, although a flash point is not available. Thermal decomposition can produce irritating and toxic gases, including hydrogen chloride.[3]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Accidental Release Measures (Spill Response):

  • Personal Precautions: Evacuate the area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).[4]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[6] Do not allow the spill to enter drains or waterways.

Spill_Response_Workflow spill Spill of 1-Chloro-2-methylpropyl propionate Detected assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess->large_spill Large ppe Don Appropriate PPE: - Respirator - Goggles/Face Shield - Chemical Gloves (2 pairs) - Lab Coat/Apron small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate contact_ehs Contact Emergency Services & Institutional Safety Office evacuate->contact_ehs contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect package Place in a sealed, labeled hazardous waste container collect->package decontaminate Decontaminate spill area with soap and water package->decontaminate end Spill Managed decontaminate->end

Caption: General workflow for responding to a chemical spill.

Stability and Reactivity

  • Reactivity: Data not available.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and ignition sources.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[6]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, may release carbon oxides (CO, CO₂) and hydrogen chloride gas.[9]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed (H302).[1] No quantitative LD50 or LC50 data is publicly available. The toxicological properties have not been thoroughly investigated.[2]

  • Skin Corrosion/Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (H335).[1]

  • Specific Target Organ Toxicity - Repeated Exposure: Data not available.

  • Aspiration Hazard: Data not available.

Ecological Information

No specific ecotoxicity data for this compound is available. As a chlorinated organic compound, it should be handled in a manner that prevents its release into the environment. Do not allow the product to enter drains, sewers, or waterways.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Waste material should be treated as hazardous waste. Contact a licensed professional waste disposal service. Chlorinated organic materials may require disposal via high-temperature incineration with subsequent scrubbing of flue gases.[10] Do not dispose of down the drain.[11]

Transport Information

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathway of 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental studies on the thermal stability and degradation pathway of 1-chloro-2-methylpropyl propionate are not available in the public domain. This guide, therefore, presents a scientifically-informed hypothesis based on the known thermal behavior of structurally analogous compounds, namely alkyl propionates and chlorinated alkanes. The proposed pathways and experimental protocols are intended to serve as a robust framework for future research in this area.

This technical guide offers a comprehensive overview of the predicted thermal stability and potential degradation pathways of this compound. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's behavior under thermal stress. This document outlines plausible degradation mechanisms, provides detailed experimental protocols for their investigation, and presents data from related compounds to serve as a benchmark for future studies.

Predicted Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. For this compound, two primary structural features will dictate its decomposition: the propionate ester group and the secondary chlorinated alkyl chain. The thermal decomposition of esters, particularly those with a β-hydrogen in the alcohol moiety, typically proceeds through a concerted, six-membered ring transition state, known as an Ei (elimination, intramolecular) or syn-elimination reaction.[1][2][3] This process generally requires lower temperatures than radical-based decompositions.

Simultaneously, chlorinated alkanes are known to undergo dehydrochlorination upon heating, yielding an alkene and hydrogen chloride.[4][5][6] The presence of the chlorine atom, an electronegative group, can influence the bond dissociation energies within the alkyl chain and potentially offer alternative degradation routes.

Given these precedents, it is anticipated that the thermal degradation of this compound will commence at moderately elevated temperatures, likely initiating via one of two competing pathways: an intramolecular ester pyrolysis or a dehydrochlorination reaction.

Table 1: Thermal Decomposition Data of Structurally Related Compounds

Since no specific data exists for this compound, the following table summarizes thermal stability data for analogous compounds to provide a comparative context.

CompoundDecomposition Temperature (°C)MethodProductsReference
Poly(aliphatic esters)~275 (Onset)PyrolysisCarboxylic acid, Olefin[7]
tert-Butyl chloride290 - 341Thermal DecompositionIsobutene, HCl[5]
2-Chlorobutane>180 (in presence of alkali)Pyrolysis2-Butene, HCl[4]
Eudragit® (ester polymer)185 (Onset)TGAH₂O, CO₂, Ethanol, Ester fragments[8]

Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate and atmosphere.

Proposed Thermal Degradation Pathways

Two primary, competing pathways are proposed for the initial thermal degradation of this compound. These pathways are likely to be followed by secondary decompositions of the initial products at higher temperatures.

Pathway A: Intramolecular Ester Pyrolysis (Syn-Elimination)

This pathway involves the transfer of a hydrogen atom from the β-carbon of the alkyl group to the carbonyl oxygen of the ester, proceeding through a cyclic transition state. This is a well-established mechanism for the pyrolysis of esters containing β-hydrogens.[1][3]

  • Products: Propanoic acid and 1-chloro-2-methylpropene.

Pathway B: Dehydrochlorination

This pathway involves the elimination of a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine atom, along with the chlorine atom itself. This is a common thermal degradation route for chlorinated alkanes.[4][6]

  • Products: Isobutenyl propionate and Hydrogen Chloride (HCl).

At higher temperatures, the initial products from both pathways are expected to undergo further decomposition. Propanoic acid can decompose to methylketene and water, or to carbon dioxide, ethane, and ethylene.[9] The chlorinated and unsaturated products can undergo further fragmentation and recombination reactions.

Degradation_Pathways Proposed Thermal Degradation Pathways of this compound A This compound B Pathway A: Intramolecular Ester Pyrolysis A->B Heat C Pathway B: Dehydrochlorination A->C Heat D Propanoic Acid B->D E 1-Chloro-2-methylpropene B->E F Isobutenyl propionate C->F G Hydrogen Chloride (HCl) C->G H Secondary Decomposition Products (e.g., Methylketene, H₂O, CO₂, C₂H₆, C₂H₄) D->H E->H F->H

Caption: Proposed competing degradation pathways for this compound.

Experimental Protocols for Elucidation of Thermal Stability and Degradation Pathway

To experimentally determine the thermal stability and degradation pathway of this compound, a combination of analytical techniques is required. The following protocols provide a comprehensive approach.

3.1. Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

This experiment determines the temperatures at which the compound loses mass and identifies the gaseous products evolved during decomposition.

  • Objective: To determine the onset and peak decomposition temperatures and to identify the primary gaseous degradation products.

  • Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS).

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Continuously monitor the sample mass as a function of temperature.

    • The evolved gases from the TGA are transferred via a heated transfer line to the FTIR or MS for continuous analysis.

    • Record the TGA curve (mass vs. temperature) and the corresponding IR spectra or mass spectra of the evolved gases at different temperatures.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

    • Analyze the FTIR or MS data to identify the evolved gases at different stages of decomposition. Key species to monitor for include HCl, CO₂, CO, propanoic acid, and various hydrocarbons.

3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides detailed separation and identification of the volatile and semi-volatile degradation products.

  • Objective: To separate and identify the individual components of the pyrolysate.

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small, accurately weighed amount (e.g., 100-500 µg) of this compound into a pyrolysis tube or cup.

    • Insert the sample into the pyrolyzer, which is interfaced with the GC injection port.

    • Rapidly heat the sample to a series of predetermined temperatures (e.g., 300°C, 400°C, 500°C) for a short duration (e.g., 10-20 seconds). This is known as flash pyrolysis.

    • The pyrolysis products (pyrolysate) are swept by the GC carrier gas (e.g., helium) onto the GC column.

    • Separate the components of the pyrolysate using a suitable GC column (e.g., a non-polar or mid-polar capillary column) and a programmed temperature ramp.

    • Detect and identify the separated components using the mass spectrometer.

  • Data Analysis:

    • Identify the compounds eluting from the GC column by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

    • By pyrolyzing at different temperatures, the evolution of different products as a function of temperature can be determined, providing insight into the sequence of degradation reactions.

Experimental_Workflow General Experimental Workflow for Thermal Degradation Analysis cluster_0 Thermal Analysis cluster_1 Data Acquisition cluster_2 Data Interpretation A Sample: This compound B TGA-EGA (FTIR/MS) A->B C Py-GC-MS A->C D Mass Loss vs. Temp (TGA) Evolved Gas Spectra (EGA) B->D E Chromatograms and Mass Spectra of Pyrolysate C->E F Determine T(onset) & T(peak) Identify Gaseous Products D->F G Identify Degradation Products Propose Fragmentation Patterns E->G H Elucidation of Degradation Pathway & Mechanism F->H G->H

Caption: A generalized workflow for investigating the thermal degradation of a chemical compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking, a robust hypothesis can be formulated based on the well-understood chemistry of its constituent functional groups. The molecule is expected to degrade via competing intramolecular ester pyrolysis and dehydrochlorination pathways. The comprehensive experimental protocols outlined in this guide, utilizing techniques such as TGA-EGA and Py-GC-MS, provide a clear roadmap for researchers to definitively elucidate the thermal behavior of this compound. The resulting data will be crucial for understanding its stability in various applications and for predicting its fate under thermal stress.

References

An In-depth Technical Guide to 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7) is a halogenated ester with potential applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, and outlines a plausible synthetic pathway based on established chemical principles, due to the limited availability of specific experimental literature for this compound. This document also discusses the potential utility of haloalkyl esters in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Its general properties are summarized below. The data presented is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 58304-65-7[1][2]
Molecular Formula C₇H₁₃ClO₂[1][3]
Molecular Weight 164.63 g/mol [1][3]
IUPAC Name (1-chloro-2-methylpropyl) propanoate[1]
Synonyms 1-Chloroisobutyl propionate, Propionic acid-1-chloroisobutyl ester[2][3]
Physical Form Liquid (presumed)[3]
Purity ≥95% (commercially available)[4]
Storage Conditions 2-8°C, Sealed in dry conditions[5]
Computed LogP 2.7[1]
Computed TPSA 26.3 Ų[1]

Synthesis and Reaction Mechanisms

Proposed Synthesis Pathway: Acylation of an Aldehyde

A logical synthetic route to this compound is the reaction of isobutyraldehyde (2-methylpropanal) with propionyl chloride. This reaction proceeds via an initial nucleophilic addition of the aldehyde to the acyl chloride, followed by the introduction of a chlorine atom at the α-position.

Overall Reaction:

G cluster_reactants Reactants cluster_products Products Isobutyraldehyde Isobutyraldehyde reaction Isobutyraldehyde->reaction PropionylChloride Propionyl Chloride PropionylChloride->reaction TargetMolecule This compound HCl HCl reaction->TargetMolecule reaction->HCl

Figure 1. Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a general procedure for the synthesis of α-chloroesters from aldehydes and acyl chlorides and would require optimization for the specific synthesis of this compound.

Materials:

  • Isobutyraldehyde

  • Propionyl chloride[6]

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve isobutyraldehyde (1.0 equivalent) in the anhydrous solvent.

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel. Stir the mixture at this temperature for 30 minutes.

  • Chlorination: Add the chlorinating agent (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction Workflow

G A Dissolve Isobutyraldehyde in Anhydrous Solvent B Cool to 0°C A->B C Add Propionyl Chloride Dropwise B->C D Stir for 30 min at 0°C C->D E Add Chlorinating Agent D->E F Warm to Room Temperature and Stir E->F G Monitor Reaction by TLC/GC F->G H Quench with NaHCO3 (aq) G->H If complete I Separate Organic Layer H->I J Extract Aqueous Layer I->J K Combine Organic Layers J->K L Dry over Na2SO4 K->L M Filter and Concentrate L->M N Purify by Fractional Distillation M->N O Characterize Product N->O

References

Technical Guide: (1-chloro-2-methylpropyl) propanoate (CAS 58304-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 58304-65-7. This compound, identified as (1-chloro-2-methylpropyl) propanoate, is a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This document details its chemical identity, physical and chemical properties, a proposed synthesis protocol, and analytical methodologies.

Chemical Identity

  • IUPAC Name: (1-chloro-2-methylpropyl) propanoate

  • CAS Number: 58304-65-7

  • Molecular Formula: C₇H₁₃ClO₂

  • Synonyms:

    • 1-Chloro-2-methylpropyl propionate

    • 1-Chloroisobutyl propionate

    • 1-Propanol, 1-Chloro-2-Methyl-, Propanoate

    • Propionic acid-1-chloroisobutyl ester

    • (1-Chloro-2-Methyl-Propyl) Propanoate

Quantitative Data

The following table summarizes the key physical and chemical properties of (1-chloro-2-methylpropyl) propanoate.

PropertyValueSource
Molecular Weight 164.63 g/mol [1]
Density 1.03 g/cm³PubChem
Boiling Point 166.7 °CPubChem
Flash Point 56 °CPubChem
XLogP3 2.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Exact Mass 164.060407 g/mol [1]
Monoisotopic Mass 164.060407 g/mol [1]
Topological Polar Surface Area 26.3 Ų[1]
Heavy Atom Count 10[1]
Complexity 112[1]

Experimental Protocols

Proposed Synthesis of (1-chloro-2-methylpropyl) propanoate

Materials:

  • 1-chloro-2-methylpropan-1-ol

  • Propionyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloro-2-methylpropan-1-ol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Add an equimolar amount of anhydrous pyridine or triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and HCl), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure (1-chloro-2-methylpropyl) propanoate.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for the analysis of (1-chloro-2-methylpropyl) propanoate is not published, methods for the analysis of Fosinopril and its impurities can be adapted.[2][3][4][5][6] The following is a proposed method for the quantitative determination of this intermediate.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: Linear gradient to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: Linear gradient to 30% Acetonitrile

    • 30-35 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of (1-chloro-2-methylpropyl) propanoate of known concentration in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthesis of (1-chloro-2-methylpropyl) propanoate from 1-chloro-2-methylpropan-1-ol and propionyl chloride.

G cluster_reactants Reactants Reactant1 1-chloro-2-methylpropan-1-ol Product (1-chloro-2-methylpropyl) propanoate (CAS 58304-65-7) Reactant1->Product Reactant2 Propionyl Chloride Reactant2->Product Byproduct HCl Product->Byproduct Base Pyridine or Triethylamine Base->Product

Proposed synthesis of (1-chloro-2-methylpropyl) propanoate.
Experimental Workflow for Purification

The following diagram outlines the general workflow for the purification of (1-chloro-2-methylpropyl) propanoate after synthesis.

G start Crude Reaction Mixture quench Quench with Water start->quench extract Liquid-Liquid Extraction (Diethyl Ether/Water) quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill end Pure Product distill->end

Purification workflow for (1-chloro-2-methylpropyl) propanoate.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-2-methylpropyl propionate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation. Alkyl linkers, due to their hydrophobicity, can enhance cell membrane permeability. The synthesis of PROTACs is often a modular process, allowing for the systematic variation of each component to optimize degradation activity.

This document provides a detailed protocol for the synthesis of a PROTAC using 1-Chloro-2-methylpropyl propionate as a key building block for the linker. This protocol outlines a rational, multi-step synthetic strategy to incorporate this branched alkyl ester into a bifunctional linker, which is then conjugated to a warhead and an E3 ligase ligand.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for the synthesis of a PROTAC utilizing this compound. This strategy involves the initial formation of a linker precursor with orthogonal functional groups, followed by sequential conjugation to the E3 ligase ligand and the target protein ligand.

PROTAC_synthesis_workflow cluster_linker_synthesis Linker Synthesis cluster_protac_assembly PROTAC Assembly reagent 1-Chloro-2-methylpropyl propionate azide_linker 2-methyl-1-azidopropyl propionate reagent->azide_linker NaN3, DMF hydrolyzed_linker 2-methyl-1-azidopropanoic acid azide_linker->hydrolyzed_linker LiOH, THF/H2O linker_e3 Linker-E3 Conjugate hydrolyzed_linker->linker_e3 HATU, DIPEA, DMF e3_ligand E3 Ligase Ligand (e.g., Pomalidomide deriv.) e3_ligand->linker_e3 final_protac Final PROTAC linker_e3->final_protac CuSO4, Na-Ascorbate (Click Chemistry) warhead Target Protein Ligand (Warhead with alkyne) warhead->final_protac

Caption: Proposed workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of a PROTAC.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercially availableLinker starting material
Sodium azide (NaN3)Sigma-AldrichAzide source
Dimethylformamide (DMF), anhydrousSigma-AldrichSolvent
Lithium hydroxide (LiOH)Sigma-AldrichHydrolysis reagent
Tetrahydrofuran (THF)Sigma-AldrichSolvent
E3 Ligase Ligand (e.g., Pomalidomide-NH2)Commercially availableE3 ligase binding moiety
HATUCommercially availableAmide coupling reagent
DIPEASigma-AldrichBase
Target Protein Ligand (with alkyne)Synthesized/AvailableTarget protein binding moiety
Copper(II) sulfate pentahydrateSigma-AldrichClick chemistry catalyst
Sodium ascorbateSigma-AldrichClick chemistry reducing agent
Dichloromethane (DCM)Fisher ScientificSolvent
Ethyl acetate (EtOAc)Fisher ScientificExtraction solvent
Saturated sodium bicarbonate solutionFisher ScientificAqueous wash
BrineFisher ScientificAqueous wash
Anhydrous sodium sulfateFisher ScientificDrying agent
Step 1: Synthesis of 2-methyl-1-azidopropyl propionate

This step introduces an azide functionality, which can be used for "click" chemistry or can be reduced to an amine for amide coupling.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60 °C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain pure 2-methyl-1-azidopropyl propionate.

Step 2: Hydrolysis of 2-methyl-1-azidopropyl propionate

This step deprotects the ester to reveal a carboxylic acid handle for subsequent amide coupling.

  • Dissolve 2-methyl-1-azidopropyl propionate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-1-azidopropanoic acid, which can be used in the next step without further purification.

Step 3: Amide Coupling of the Linker to the E3 Ligase Ligand

This step conjugates the linker to the E3 ligase ligand.

  • To a solution of 2-methyl-1-azidopropanoic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the E3 ligase ligand with a free amine (e.g., a derivative of pomalidomide) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the linker-E3 conjugate.

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This final step connects the linker-E3 conjugate to the warhead.

  • Dissolve the linker-E3 conjugate (1.0 eq) and the alkyne-modified warhead (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain a product of high purity.

Data Presentation

The following table summarizes the expected intermediates and the final product of the proposed synthesis.

CompoundMolecular Formula (Example)Molecular Weight ( g/mol ) (Example)Key Functional Groups
This compoundC7H13ClO2164.63Chloro, Ester
2-methyl-1-azidopropyl propionateC7H13N3O2171.19Azide, Ester
2-methyl-1-azidopropanoic acidC4H7N3O2129.12Azide, Carboxylic Acid
Linker-E3 ConjugateDependent on E3 LigandVariableAzide, Amide
Final PROTACDependent on WarheadVariableTriazole, Amide, Warhead, E3 Ligand

Note: The molecular formula and weight for the "Linker-E3 Conjugate" and "Final PROTAC" are dependent on the specific E3 ligase ligand and warhead used in the synthesis.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC is a sequential process where each step builds upon the previous one, culminating in the final heterobifunctional molecule. The choice of reactions and the order of conjugation are critical for a successful synthesis.

logical_relationships start Starting Materials (Linker Precursor, Warhead, E3 Ligand) linker_mod Linker Functionalization (e.g., Azide Installation, Hydrolysis) start->linker_mod conjugation1 First Conjugation (e.g., Amide Coupling to E3 Ligand) linker_mod->conjugation1 conjugation2 Second Conjugation (e.g., Click Chemistry to Warhead) conjugation1->conjugation2 purification Purification (e.g., HPLC) conjugation2->purification final_product Final PROTAC purification->final_product

Caption: Logical flow of the key stages in the proposed PROTAC synthesis.

Disclaimer: This document provides a proposed protocol based on established principles of organic chemistry and PROTAC synthesis. The specific reaction conditions may require optimization depending on the exact substrates used. All laboratory work should be conducted with appropriate safety precautions.

Application of 1-Chloro-2-methylpropyl propionate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a hypothetical application note. 1-Chloro-2-methylpropyl propionate is not a well-documented component of targeted protein degradation agents in published literature. The following application note is a theoretical construct based on the principles of PROTAC (Proteolysis Targeting Chimera) technology to illustrate its potential application. All experimental data presented are simulated.

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, TPD agents, such as PROTACs, mediate the degradation of the entire protein, offering a more profound and sustained therapeutic effect.

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation brings the POI in proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This application note describes a hypothetical PROTAC, designated as GL-001 , which incorporates a novel linker derived from this compound. GL-001 is designed to target the transcription factor Ikaros (IKZF1) for degradation by recruiting the Cereblon (CRBN) E3 ligase. IKZF1 is a key regulator of lymphocyte development and has been implicated in the pathogenesis of B-cell acute lymphoblastic leukemia (B-ALL) and other hematological malignancies through its influence on signaling pathways such as NF-κB.

Mechanism of Action of GL-001

GL-001 is designed to induce the degradation of IKZF1 through the formation of a ternary complex with IKZF1 and the CRBN E3 ligase. The thalidomide-based warhead of GL-001 binds to CRBN, while a hypothetical IKZF1-binding moiety targets the transcription factor. The linker, derived from this compound, provides the appropriate length and flexibility to facilitate the formation of a stable and productive ternary complex. This proximity induces the polyubiquitination of IKZF1, marking it for degradation by the 26S proteasome.

cluster_PROTAC GL-001 (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Ternary Ternary Complex Formation IKZF1 Ligand IKZF1 Ligand Linker 1-Chloro-2-methylpropyl propionate derived IKZF1 Ligand->Linker IKZF1 IKZF1 (POI) IKZF1 Ligand->IKZF1 CRBN Ligand Thalidomide-based Linker->CRBN Ligand CRBN CRBN E3 Ligase CRBN Ligand->CRBN Binds Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation GL001_recycled GL-001 (recycled) Proteasome->GL001_recycled Ternary IKZF1-GL-001-CRBN Ternary Complex IKZF1->Ternary CRBN->Ternary Ub Ubiquitin Ub->Ternary Poly-Ub IKZF1 Poly-ubiquitinated IKZF1 Ternary->Poly-Ub IKZF1 Polyubiquitination Poly-Ub IKZF1->Proteasome Recognition

Caption: Mechanism of action of GL-001.

Data Presentation

The efficacy of GL-001 was evaluated in the human B-ALL cell line, RS4;11, which expresses high levels of IKZF1. The following tables summarize the key quantitative data obtained.

Table 1: Degradation of IKZF1 by GL-001 in RS4;11 cells

ParameterValue
DC50 15 nM
Dmax >95%
Time to Dmax 18 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative activity of GL-001 in RS4;11 cells

CompoundIC50 (72 hours)
GL-001 25 nM
IKZF1 Inhibitor (Control) 1.2 µM
Vehicle (DMSO) > 10 µM

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Western Blot for IKZF1 Degradation

This protocol describes the quantification of IKZF1 protein levels in RS4;11 cells following treatment with GL-001.

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Start node1 Seed RS4;11 cells (0.5 x 10^6 cells/mL) start->node1 end End node2 Treat with GL-001 (0-1000 nM) for 18h node1->node2 node3 Harvest and lyse cells (RIPA buffer + inhibitors) node2->node3 node4 Quantify protein (BCA assay) node3->node4 node5 SDS-PAGE node4->node5 node6 Transfer to PVDF membrane node5->node6 node7 Block (5% milk) and probe with primary Ab (anti-IKZF1, anti-Actin) node6->node7 node8 Incubate with HRP-conjugated secondary Ab node7->node8 node9 Detect with ECL and image node8->node9 node10 Densitometry analysis node9->node10 node11 Normalize IKZF1 to Actin node10->node11 node12 Calculate DC50 and Dmax node11->node12 node12->end

Caption: Western Blot Workflow.

Materials:

  • RS4;11 cells

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • GL-001 (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-IKZF1, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed RS4;11 cells at a density of 0.5 x 106 cells/mL in a 6-well plate and incubate overnight. Treat cells with a serial dilution of GL-001 (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM) for 18 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors for 30 minutes on ice.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against IKZF1 and β-actin (loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software. Normalize IKZF1 levels to β-actin and plot the percentage of remaining IKZF1 against the log of GL-001 concentration to determine DC50 and Dmax values.[1][2]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of IKZF1 degradation on the proliferation of RS4;11 cells.

Materials:

  • RS4;11 cells

  • 96-well plates

  • GL-001

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed RS4;11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of GL-001 for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of GL-001 concentration to determine the IC50 value.[3][4]

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that GL-001 induces the ubiquitination of IKZF1 in the presence of the CRBN E3 ligase.

Materials:

  • Recombinant human IKZF1 protein

  • Recombinant human CRBN/DDB1/CUL4A/Rbx1 complex

  • Recombinant E1 (UBE1) and E2 (UbcH5c) enzymes

  • Human ubiquitin

  • GL-001

  • Ubiquitination reaction buffer (containing ATP)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, and the CRBN E3 ligase complex.

  • Compound Addition: Add GL-001 or vehicle control (DMSO) to the reaction mixture.

  • Substrate Addition: Add recombinant IKZF1 protein to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an anti-IKZF1 antibody to detect higher molecular weight bands corresponding to ubiquitinated IKZF1.[5][6][7]

Conclusion

The hypothetical PROTAC, GL-001, which incorporates a linker derived from this compound, demonstrates potent and efficient degradation of IKZF1 in B-ALL cells. The degradation of IKZF1 leads to a significant anti-proliferative effect, highlighting the potential of this novel chemical scaffold in the development of targeted protein degraders. These findings warrant further investigation into the optimization of linkers derived from this compound for use in PROTAC technology.

References

Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of the linker are crucial for the efficacy of the PROTAC. This document provides detailed application notes and protocols for the synthesis of bifunctional PROTAC linkers starting from the readily available building block, 1-Chloro-2-methylpropyl propionate. The described synthetic routes leverage well-established organic chemistry reactions, including nucleophilic substitution and subsequent functional group transformations, to generate versatile linkers amenable to conjugation with various protein of interest (POI) ligands and E3 ligase ligands.

Introduction

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker element of a PROTAC is not merely a spacer but plays a pivotal role in optimizing the geometry of the ternary complex, thereby influencing degradation efficiency (DC50) and maximal degradation (Dmax). The synthesis of a diverse library of linkers is often a key step in the development of potent and selective PROTACs.

This compound is a commercially available building block that can be strategically employed in the synthesis of novel PROTAC linkers. Its secondary chloride offers a reactive handle for nucleophilic substitution, while the propionate ester can be further modified to introduce a second functional group for conjugation. This document outlines two primary strategies for the elaboration of this compound into bifunctional linkers suitable for PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols detail the synthesis of two types of bifunctional linkers from this compound: an ether-containing linker with a terminal carboxylic acid and an amine-containing linker with a terminal amine.

Protocol 1: Synthesis of an Ether-Linked Carboxylic Acid Linker

This protocol describes a two-step synthesis involving a Williamson ether synthesis followed by ester hydrolysis.

Experimental Workflow:

Protocol_1_Workflow Workflow for Ether-Linked Carboxylic Acid Linker Synthesis Start This compound + Phenolic POI Ligand/Precursor Step1 Step 1: Williamson Ether Synthesis (e.g., K2CO3, DMF, 80 °C) Start->Step1 Intermediate Ether-linked Propionate Intermediate Step1->Intermediate Step2 Step 2: Ester Hydrolysis (e.g., LiOH, THF/H2O) Intermediate->Step2 Product Bifunctional Ether-Linked Carboxylic Acid Linker Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthetic workflow for an ether-linked carboxylic acid linker.

Step 1: Williamson Ether Synthesis

This step couples this compound with a phenolic group, which could be part of a POI ligand or a precursor molecule.

  • Materials:

    • This compound (1.0 eq)

    • Phenolic compound (e.g., 4-hydroxybenzaldehyde, as a precursor) (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of the phenolic compound in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 80 °C and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ether-linked propionate intermediate.

Step 2: Ester Hydrolysis

This step converts the propionate ester to a carboxylic acid, providing the second functional handle for the linker.

  • Materials:

    • Ether-linked propionate intermediate (from Step 1) (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ether-linked propionate intermediate in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final ether-linked carboxylic acid linker.

Protocol 2: Synthesis of an Amine-Linked Diamine Linker

This protocol describes a two-step synthesis involving an N-alkylation followed by amidation of the ester.

Experimental Workflow:

Protocol_2_Workflow Workflow for Amine-Linked Diamine Linker Synthesis Start This compound + Primary/Secondary Amine POI Ligand/Precursor Step1 Step 1: N-Alkylation (e.g., NaI, K2CO3, Acetonitrile, 80 °C) Start->Step1 Intermediate Amine-linked Propionate Intermediate Step1->Intermediate Step2 Step 2: Amidation with a Diamine (e.g., Ethylenediamine, Heat) Intermediate->Step2 Product Bifunctional Amine-Linked Diamine Linker Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthetic workflow for an amine-linked diamine linker.

Step 1: N-Alkylation

This step couples this compound with an amine, which could be part of a POI ligand or a precursor molecule.

  • Materials:

    • This compound (1.0 eq)

    • Amine-containing compound (e.g., aniline, as a precursor) (1.0 eq)

    • Sodium iodide (NaI) (catalytic amount)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of the amine in anhydrous acetonitrile, add potassium carbonate and a catalytic amount of sodium iodide.

    • Add this compound to the mixture.

    • Heat the reaction to 80 °C and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, filter off the solids, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to obtain the N-alkylated propionate intermediate.

Step 2: Amidation of the Ester

This step converts the propionate ester into an amide with a free amine, creating the second functional group of the linker.

  • Materials:

    • N-alkylated propionate intermediate (from Step 1) (1.0 eq)

    • Ethylenediamine (large excess, e.g., 10 eq)

  • Procedure:

    • Combine the N-alkylated propionate intermediate with a large excess of ethylenediamine.

    • Heat the mixture (e.g., to 100 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the excess ethylenediamine under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the final amine-linked diamine linker.

Data Presentation

The following tables summarize representative data for PROTACs containing ether or amine-based linkers, illustrating the impact of linker composition on degradation efficacy.

Table 1: Degradation Potency of PROTACs with Ether-Containing Linkers

PROTAC IDTarget ProteinE3 LigaseLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
PROTAC-A1TBK1CRBN12>1000<20HEK293[1]
PROTAC-A2TBK1CRBN21396HEK293[1]
PROTAC-A3TBK1CRBN2929276HEK293[1]
PROTAC-B1BRD4VHL1223>9022Rv1[2]

Table 2: Degradation Potency of PROTACs with Amine-Containing Linkers

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
PROTAC-C1IGF-1RCRBNPiperazine-based~1000~60MCF7[3]
PROTAC-C2SrcCRBNPiperazine-based~1000~50MCF7[3]
PROTAC-D1BRD4CRBNLinear Amine8.9>90LNCaP[4]

Conclusion

The synthetic protocols outlined in this document provide a clear and actionable framework for researchers to synthesize novel PROTAC linkers from this compound. By employing standard and reliable chemical transformations, a variety of bifunctional linkers with different functionalities (carboxylic acids, amines) and linkage types (ether, amine) can be readily accessed. The ability to generate a diverse set of linkers is paramount for the successful optimization of PROTACs, enabling the fine-tuning of their physicochemical properties and biological activity. The provided workflows and representative data serve as a valuable resource for scientists engaged in the design and development of next-generation protein degraders.

References

Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for nucleophilic substitution on 1-Chloro-2-methylpropyl propionate. This document outlines the factors influencing the reaction mechanism, provides generalized experimental protocols for various nucleophiles, and presents expected outcomes based on established principles of organic chemistry.

Introduction

This compound is a secondary alkyl halide containing an ester functionality. This structure allows for nucleophilic substitution reactions at the carbon atom bearing the chlorine. The reaction can proceed through two primary mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these parameters are crucial for achieving the desired product in high yield and purity.

The general scheme for the nucleophilic substitution reaction is as follows:

Mechanistic Considerations: SN1 vs. SN2 Pathways

The substitution reaction on this compound can be directed towards either an SN1 or SN2 pathway by careful selection of reaction conditions.

  • SN2 Mechanism: This pathway is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[1] This mechanism is favored by:

    • Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and low steric bulk are more effective in SN2 reactions.

    • Polar aprotic solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[2]

    • Lower temperatures: Higher temperatures can favor the competing elimination reactions.

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is the rate-determining step.[3] This mechanism is favored by:

    • Weak nucleophiles: Nucleophiles that are neutral or have a lower charge density are less likely to initiate a direct attack.

    • Polar protic solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[2]

    • Substrate structure: The secondary nature of the substrate allows for the formation of a relatively stable secondary carbocation, making the SN1 pathway plausible.

The logical relationship for choosing the reaction pathway is illustrated in the following diagram:

G Reaction Pathway Selection cluster_conditions Reaction Conditions cluster_pathways Favored Mechanism Nucleophile Nucleophile SN2 SN2 Nucleophile->SN2 Strong SN1 SN1 Nucleophile->SN1 Weak Solvent Solvent Solvent->SN2 Polar Aprotic Solvent->SN1 Polar Protic

Diagram 1: Factors influencing the nucleophilic substitution pathway.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on this compound with different classes of nucleophiles. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates and desired outcomes.

Protocol 1: Reaction with Azide Ion (SN2 Conditions)

Objective: To synthesize 1-Azido-2-methylpropyl propionate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with Cyanide Ion (SN2 Conditions)

Objective: To synthesize 1-Cyano-2-methylpropyl propionate.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous DMSO in a round-bottom flask with a magnetic stirrer.

  • Carefully add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and wash the organic layer with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting nitrile by vacuum distillation or column chromatography.

Protocol 3: Solvolysis with Ethanol (SN1 Conditions)

Objective: To synthesize 1-Ethoxy-2-methylpropyl propionate.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol in a round-bottom flask fitted with a reflux condenser.

  • Heat the solution at reflux for 24-72 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride if a small amount of a non-nucleophilic base like sodium bicarbonate is added to neutralize the generated HCl.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude ether.

  • Purify by column chromatography or distillation.

Data Presentation

The following tables summarize the expected reaction conditions and outcomes for the nucleophilic substitution on this compound.

Nucleophile Reagent Solvent Typical Temperature Expected Mechanism Product
AzideNaN₃DMF50-60 °CSN21-Azido-2-methylpropyl propionate
CyanideNaCNDMSORoom TemperatureSN21-Cyano-2-methylpropyl propionate
HydroxideNaOH (aq)Water/Ethanol25-50 °CSN1/SN21-Hydroxy-2-methylpropyl propionate
Amine (e.g., RNH₂)RNH₂AcetonitrileRoom TemperatureSN21-(Alkylamino)-2-methylpropyl propionate
Alcohol (e.g., EtOH)EtOHEthanolRefluxSN11-Ethoxy-2-methylpropyl propionate

Table 1: Summary of Reaction Conditions for Nucleophilic Substitution.

Parameter SN2 Pathway SN1 Pathway
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]
Stereochemistry Inversion of configurationRacemization
Substrate Hindrance Favored by less hindered substratesFavored by more substituted substrates that form stable carbocations
Nucleophile Strength Strong nucleophile requiredWeak nucleophile is sufficient
Solvent Polarity Polar aproticPolar protic

Table 2: Comparison of SN1 and SN2 Reaction Characteristics.

Experimental Workflow

A generalized workflow for conducting and analyzing these nucleophilic substitution reactions is presented below.

G General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Substrate - Nucleophile - Solvent Start->Reaction_Setup Reaction Reaction: - Stirring - Heating (if required) - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification: - Column Chromatography - Distillation - Recrystallization Drying_Concentration->Purification Characterization Product Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

Diagram 2: A generalized workflow for nucleophilic substitution reactions.

Conclusion

The reaction conditions for nucleophilic substitution on this compound can be tailored to favor either an SN1 or SN2 mechanism. Strong nucleophiles in polar aprotic solvents will predominantly lead to SN2 products, while weak nucleophiles in polar protic solvents will favor the SN1 pathway. The provided protocols offer a starting point for the synthesis of various derivatives of this compound, which can be valuable intermediates in drug discovery and development. Careful monitoring and optimization of the reaction conditions are essential for achieving the desired chemical transformation with high efficiency.

References

Application Notes and Protocols for the Purification of 1-Chloro-2-methylpropyl Propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Chloro-2-methylpropyl propionate and its derivatives. These compounds, containing both an ester and a chlorinated alkane functional group, require careful selection of purification techniques to ensure high purity and yield while maintaining structural integrity. The following sections detail common purification methodologies, including liquid-liquid extraction, distillation, and column chromatography, along with protocols for purity assessment.

Introduction to Purification Strategies

The purification of derivatives of this compound typically follows their synthesis, which may result in a mixture containing unreacted starting materials (e.g., carboxylic acids and alcohols), catalysts, and byproducts. The choice of purification method depends on the scale of the reaction, the physical properties of the target compound (e.g., boiling point, polarity), and the nature of the impurities.

Common impurities in the synthesis of these esters include the corresponding carboxylic acid and alcohol.[1] A multi-step purification approach is often employed, starting with a workup procedure involving liquid-liquid extraction to remove the bulk of these impurities, followed by a final purification step such as distillation or column chromatography to achieve high purity.[2][3]

Liquid-Liquid Extraction: Initial Workup

Liquid-liquid extraction is a fundamental step to separate the crude ester from water-soluble impurities.[3] This technique partitions solutes between two immiscible liquid phases, typically an organic phase containing the crude product and an aqueous phase to remove acidic or basic impurities.[4]

Key Considerations for Chlorinated Esters
  • Stability: α-chloro esters can be susceptible to hydrolysis or elimination reactions under strongly basic conditions.[5] Therefore, mild bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are recommended for neutralizing acidic impurities.[2]

  • Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which can complicate phase separation. Gentle inversion of the separatory funnel is often sufficient for mixing.

Experimental Protocol for Liquid-Liquid Extraction
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Dilution: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the crude product.

  • Aqueous Wash (Acid Removal): Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO₂ evolution. Gently shake or invert the funnel for 2-3 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Aqueous Wash (General): Wash the organic layer with water to remove any remaining water-soluble impurities. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration: Filter the solution to remove the drying agent. The resulting organic solution contains the crude ester, which can be concentrated under reduced pressure.

G cluster_workflow Liquid-Liquid Extraction Workflow reaction_mixture Reaction Mixture separatory_funnel Transfer to Separatory Funnel reaction_mixture->separatory_funnel add_solvent Add Organic Solvent separatory_funnel->add_solvent wash_bicarbonate Wash with aq. NaHCO3 add_solvent->wash_bicarbonate separate_layers1 Separate Layers wash_bicarbonate->separate_layers1 wash_water Wash with Water separate_layers1->wash_water separate_layers2 Separate Layers wash_water->separate_layers2 wash_brine Wash with Brine separate_layers2->wash_brine separate_layers3 Separate Layers wash_brine->separate_layers3 dry_organic Dry Organic Layer (e.g., MgSO4) separate_layers3->dry_organic filter_solution Filter dry_organic->filter_solution crude_product Crude Product Solution filter_solution->crude_product

Fig. 1: Workflow for Liquid-Liquid Extraction.

Distillation: Purification of Volatile Derivatives

Distillation is a highly effective method for purifying liquid compounds with different boiling points.[6] For volatile derivatives of this compound, distillation can separate the desired ester from less volatile impurities or starting materials.[2][4]

Types of Distillation
  • Simple Distillation: Suitable when the boiling points of the components differ significantly (>25 °C).

  • Fractional Distillation: Used for separating compounds with closer boiling points, employing a fractionating column to achieve multiple theoretical vaporization-condensation cycles.

  • Vacuum Distillation: Employed for compounds with high boiling points that may decompose at atmospheric pressure. By reducing the pressure, the boiling point is lowered.

Experimental Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Addition: Add the crude ester and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture heats, the component with the lowest boiling point will vaporize, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the thermometer. A stable boiling point during collection indicates a pure fraction.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of the target compound.

  • Completion: Stop the distillation before the flask boils to dryness.

G cluster_workflow Distillation Workflow crude_product Crude Product distillation_flask Add to Distillation Flask with Boiling Chips crude_product->distillation_flask setup_apparatus Assemble Distillation Apparatus distillation_flask->setup_apparatus heat_mixture Heat Gently setup_apparatus->heat_mixture vaporization Vaporization of Lowest Boiling Point Component heat_mixture->vaporization condensation Condensation in Condenser vaporization->condensation collection Collect Pure Fraction condensation->collection pure_product Purified Product collection->pure_product

Fig. 2: General Workflow for Distillation.

Column Chromatography: High-Purity Separation

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[6] It is particularly useful for separating mixtures of compounds with similar boiling points or for non-volatile derivatives.

Principles of Column Chromatography

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (eluent) are used. Polar compounds will adhere more strongly to the stationary phase and elute slower, while non-polar compounds will travel through the column more quickly with the eluent. The polarity of the eluent can be adjusted to optimize separation.

Experimental Protocol for Column Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. A typical starting point for esters is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column by packing it with a slurry of the stationary phase (e.g., silica gel) in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting the eluate in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

G cluster_workflow Column Chromatography Workflow crude_product Crude Product select_solvent Select Solvent System via TLC crude_product->select_solvent pack_column Pack Column with Stationary Phase select_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_product Purified Product remove_solvent->pure_product

Fig. 3: Workflow for Column Chromatography.

Comparison of Purification Techniques

The choice of the final purification technique depends on various factors. Below is a summary of hypothetical data for the purification of a derivative of this compound.

Purification MethodPurity (%)Yield (%)ScaleTimeCostNotes
Fractional Distillation >9870-85LargeModerateLowEffective for thermally stable, volatile compounds with different boiling points.
Vacuum Distillation >9865-80LargeModerateModerateIdeal for high-boiling point compounds susceptible to thermal decomposition.
Column Chromatography >9950-75Small to MediumHighHighExcellent for separating complex mixtures and compounds with similar volatilities.

Purity Analysis

After purification, the identity and purity of the this compound derivative should be confirmed using analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample by separating it from any remaining impurities, while MS provides information about the molecular weight and fragmentation pattern, confirming the structure of the compound. Capillary gas chromatography–mass spectrometry has been used for the analysis of related compounds like 1-chloro-2-methylpropene.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the purified compound. Quantitative NMR (qNMR) can also be used to determine the absolute purity of the sample.[8][9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and C-Cl bonds.

These analytical methods provide the necessary data to ensure the purified compound meets the required specifications for subsequent research and development activities.

References

Experimental use of 1-Chloro-2-methylpropyl propionate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a hypothetical framework for the initial investigation of 1-Chloro-2-methylpropyl propionate as a potential covalent inhibitor of a hypothetical cysteine protease, designated "Target Protease-1" (TP-1). The protocols outlined below describe standard methodologies for assessing its enzymatic inhibition, cellular activity, and target engagement. The included data is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

This compound is a small molecule containing a reactive chloromethylpropyl group, suggesting its potential as a covalent modifier of nucleophilic residues in proteins, such as the cysteine residue in the active site of many proteases. This document outlines a series of experiments to test the hypothesis that this compound can act as an irreversible inhibitor of TP-1, a key enzyme in a hypothetical disease-relevant signaling pathway. The following protocols provide a starting point for researchers to characterize the biochemical and cellular activity of this compound.

Hypothetical Biochemical Data

The inhibitory activity of this compound against TP-1 was assessed using a fluorescence-based enzymatic assay. The compound was pre-incubated with the enzyme for various times before the addition of a fluorogenic substrate.

Table 1: In Vitro Inhibitory Activity of this compound against Target Protease-1 (TP-1)

ParameterValueConditions
IC₅₀ 15.2 µM30-minute pre-incubation with TP-1
k_inact/K_i 4500 M⁻¹s⁻¹Determined by progress curve analysis
Mechanism of Action Irreversible, CovalentTime-dependent inhibition observed; confirmed by washout experiments.
Selectivity >50-fold vs. ChymotrypsinComparative enzymatic assays

Hypothetical Cellular Activity

The effect of this compound on the viability of a cancer cell line (e.g., MDA-MB-231) endogenously expressing TP-1 was evaluated. Furthermore, its ability to engage and inhibit intracellular TP-1 was quantified.

Table 2: Cellular Activity of this compound

AssayEndpointResultCell Line
Cell Viability (MTT Assay) CC₅₀ (72 hours)45.8 µMMDA-MB-231
Target Engagement Assay IC₅₀ (Cellular)22.5 µMMDA-MB-231
Downstream Pathway Marker p-ERK1/2 Reduction50% at 30 µMMDA-MB-231

Experimental Protocols

Protocol: TP-1 Enzymatic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of this compound against recombinant TP-1.

Materials:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4.

  • Recombinant human TP-1 enzyme.

  • Fluorogenic Substrate: Ac-DEVD-AMC (or other appropriate substrate for TP-1).

  • This compound.

  • DMSO.

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in Assay Buffer to create a range of concentrations (e.g., 100 µM to 0.1 µM).

  • In a 384-well plate, add 5 µL of each compound dilution. For control wells, add 5 µL of Assay Buffer with DMSO.

  • Add 10 µL of TP-1 enzyme solution (e.g., 2 nM final concentration) to all wells.

  • Incubate the plate at room temperature for 30 minutes to allow for covalent modification.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of the compound on cell proliferation/viability.

Materials:

  • MDA-MB-231 cells.

  • Complete Growth Medium (e.g., DMEM with 10% FBS).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear, flat-bottom plates.

  • Spectrophotometer.

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the CC₅₀.

Visualizations

G cluster_0 Biochemical Workflow A Prepare Compound Dilutions B Add TP-1 Enzyme A->B C Pre-incubate (30 min) B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate IC50 E->F

Caption: Workflow for the TP-1 enzymatic inhibition assay.

G cluster_1 Cellular Assay Workflow S Seed Cells (e.g., MDA-MB-231) T Add Compound Dilutions S->T U Incubate (72 hours) T->U V Add MTT Reagent U->V W Incubate (4 hours) V->W X Solubilize & Read Absorbance W->X Y Calculate CC50 X->Y

Caption: Workflow for the MTT cell viability assay.

G cluster_2 Hypothetical Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR activates TP1 Target Protease-1 (TP-1) GFR->TP1 activates Substrate Downstream Substrate TP1->Substrate cleaves MAPK MAPK Cascade (e.g., ERK) Substrate->MAPK activates Prolif Cell Proliferation MAPK->Prolif promotes Inhibitor 1-Chloro-2-methylpropyl propionate Inhibitor->TP1 inhibits

Caption: Hypothetical signaling pathway involving Target Protease-1.

Troubleshooting & Optimization

Troubleshooting low yields in 1-Chloro-2-methylpropyl propionate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-Chloro-2-methylpropyl propionate.

Troubleshooting Low Yields in this compound Reactions

Low yields in the synthesis of this compound can arise from various factors related to the chosen synthetic route, reaction conditions, and purity of reagents. Below are common problems and their potential solutions, categorized by the two primary synthesis methods.

Method 1: Reaction of 1-Chloro-2-methylpropan-1-ol with Propionyl Chloride

This method is a rapid and generally high-yielding esterification. However, challenges can arise from the reactivity of the acyl chloride and the nature of the secondary alcohol.

Observed Problem Potential Cause Recommended Solution
Low to no product formation Inactive propionyl chloride due to hydrolysis.Use fresh or newly distilled propionyl chloride. Ensure all glassware is scrupulously dried before use. Handle propionyl chloride under anhydrous conditions, preferably in a fume hood with a drying tube.[1][2][3][4][5]
Low reactivity of the secondary alcohol.Increase the reaction temperature moderately (e.g., to 50-60 °C). Note that secondary alcohols react more slowly than primary alcohols.[6]
Insufficient or inadequate base.Use a non-nucleophilic base like pyridine or triethylamine in at least a stoichiometric amount to neutralize the HCl byproduct, which can otherwise lead to side reactions or hydrolysis of the ester.[7]
Presence of significant side products Side reactions of propionyl chloride.Add the propionyl chloride to the alcohol solution slowly and at a controlled temperature (e.g., 0-5 °C) to minimize side reactions.
Decomposition of the product.The HCl generated during the reaction can catalyze the decomposition of the ester. Ensure efficient neutralization by the base.[7]
Difficulty in product isolation Formation of an emulsion during workup.Use a saturated brine solution during the aqueous wash to break up emulsions.
Product loss during purification.Optimize the purification method. For distillation, ensure the vacuum is stable and the temperature is appropriate to prevent decomposition. For chromatography, select a suitable solvent system to achieve good separation.

Method 2: Fischer Esterification of 1-Chloro-2-methylpropan-1-ol with Propionic Acid

This is a classic, reversible acid-catalyzed esterification. The primary challenge is shifting the equilibrium towards the product side.

Observed Problem Potential Cause Recommended Solution
Low conversion and yield Reaction has reached equilibrium.To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. Alternatively, use an excess of one of the reactants (usually the less expensive one).[8][9]
Ineffective catalyst.Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is not deactivated.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Product decomposition High reaction temperature.While higher temperatures can increase the reaction rate, they can also lead to dehydration of the secondary alcohol or other side reactions. Optimize the temperature to balance reaction rate and product stability.
Difficult purification Incomplete removal of the acid catalyst.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup to remove the acid catalyst.[7]
Presence of unreacted starting materials.Use an excess of one reactant to ensure the complete conversion of the other. Unreacted starting materials can often be removed by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally better for preparing this compound?

A1: The reaction of 1-Chloro-2-methylpropan-1-ol with propionyl chloride is generally faster and less reversible, often leading to higher yields in a shorter time.[8] However, it requires handling the highly reactive and corrosive propionyl chloride. The Fischer esterification with propionic acid is a more classic and often cheaper method, but it is a reversible reaction that requires specific conditions (like water removal) to achieve high yields.[8][9]

Q2: What is the role of the base in the reaction with propionyl chloride?

A2: The reaction between an alcohol and propionyl chloride produces hydrogen chloride (HCl) as a byproduct.[7] The base, typically a non-nucleophilic amine like pyridine or triethylamine, is added to neutralize the HCl. This prevents the acid from catalyzing potential side reactions, such as the hydrolysis of the ester product, and drives the reaction to completion.[7]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.

Q4: What are the key safety precautions when working with propionyl chloride?

A4: Propionyl chloride is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water to produce HCl gas.[1][2][3][4][5] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][2][3][4][5] Ensure all glassware is dry and use a drying tube to protect the reaction from atmospheric moisture.[1][2][3][4][5]

Q5: My final product is not pure. What are the likely impurities and how can I remove them?

A5: In Method 1, impurities may include unreacted 1-chloro-2-methylpropan-1-ol, residual base, and side products from the reaction of propionyl chloride. In Method 2, impurities are typically unreacted starting materials and the acid catalyst. Purification can be achieved by a series of aqueous washes (e.g., with sodium bicarbonate solution to remove acid, followed by water and brine), drying the organic layer, and then employing either distillation under reduced pressure or column chromatography.

Experimental Protocols

Method 1: Synthesis of this compound from 1-Chloro-2-methylpropan-1-ol and Propionyl Chloride

  • Materials:

    • 1-Chloro-2-methylpropan-1-ol

    • Propionyl chloride

    • Pyridine or Triethylamine (dried)

    • Anhydrous diethyl ether or dichloromethane

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Chloro-2-methylpropan-1-ol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous diethyl ether or dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Fischer Esterification Synthesis of this compound

  • Materials:

    • 1-Chloro-2-methylpropan-1-ol

    • Propionic acid

    • Concentrated sulfuric acid or p-toluenesulfonic acid

    • Toluene or another suitable solvent for azeotropic water removal

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1-Chloro-2-methylpropan-1-ol (1.0 eq), propionic acid (1.2-2.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

    • Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected or until TLC/GC analysis indicates the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Workflow_Method1 cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1-Chloro-2-methylpropan-1-ol + Propionyl Chloride Reaction Esterification at 0°C to RT Reactants->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Wash (NaHCO3, H2O, Brine) Reaction->Workup Purification Drying & Solvent Removal Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Reaction_Workflow_Method2 cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1-Chloro-2-methylpropan-1-ol + Propionic Acid Reaction Fischer Esterification (Reflux) with Water Removal Reactants->Reaction Catalyst Acid Catalyst (H2SO4) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Neutralization & Aqueous Wash Reaction->Workup Purification Drying & Solvent Removal Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckPurity->CheckConditions CheckEquilibrium Is the reaction reversible? (Fischer Esterification) CheckConditions->CheckEquilibrium RemoveWater Implement Water Removal (e.g., Dean-Stark) CheckEquilibrium->RemoveWater Yes CheckBase Is a base required? (Acyl Chloride Method) CheckEquilibrium->CheckBase No CheckSideReactions Analyze for Side Products (TLC, GC-MS) RemoveWater->CheckSideReactions VerifyBase Ensure Stoichiometric and Non-Nucleophilic Base CheckBase->VerifyBase Yes CheckBase->CheckSideReactions No VerifyBase->CheckSideReactions OptimizePurification Optimize Purification Protocol CheckSideReactions->OptimizePurification End Improved Yield OptimizePurification->End

Caption: A logical troubleshooting workflow for addressing low yields in the synthesis.

References

Technical Support Center: Optimization of Catalyst and Solvent for 1-Chloro-2-methylpropyl Propionate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 1-Chloro-2-methylpropyl propionate. The information is designed to address common challenges and guide the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cross-coupling reactions with this compound?

A1: this compound is a secondary alkyl halide. Cross-coupling reactions with such substrates are often challenging for several reasons:

  • Slow Oxidative Addition: The oxidative addition of a low-valent metal catalyst (like Palladium or Nickel) to the C(sp³)–Cl bond is generally less efficient than with aryl or vinyl halides.[1]

  • β-Hydride Elimination: The presence of β-hydrogens in the substrate can lead to a common side reaction, β-hydride elimination, from the alkylmetal intermediate, resulting in the formation of an unwanted alkene byproduct (2-methyl-1-propene).[2]

  • Catalyst Deactivation: The catalysts and ligands required for activating alkyl halides can be sensitive to air and moisture, leading to deactivation.[2][3]

Q2: What are the recommended starting catalyst systems for this type of coupling?

A2: For coupling unactivated secondary alkyl chlorides, Nickel and Palladium-based catalysts are most common.

  • Nickel Catalysts: Systems like Ni(cod)₂ with a Pybox ligand have shown success for room-temperature Negishi couplings of secondary alkyl halides.[4] Nickel catalysts are often preferred for their ability to engage in radical pathways that can facilitate the challenging oxidative addition step.[4]

  • Palladium Catalysts: Modern palladium systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition and prevent β-hydride elimination.[2][5] A combination of a palladium precursor like Pd₂(dba)₃ and a ligand such as P(Cyp)₃ can be an effective starting point for Negishi couplings.[4]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a critical role in stabilizing the catalyst, solvating the reagents, and influencing the reaction rate. Aprotic solvents are generally preferred.

  • Ethers: Solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are commonly used.

  • Amides: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be beneficial, sometimes used as a co-solvent with THF, particularly in Negishi couplings.[4]

  • Aqueous Conditions: While challenging, recent advancements have made fully aqueous cross-couplings possible for some alkyl halides using water-soluble ligands like TXPTS, which can be advantageous for green chemistry applications.[2]

Q4: My reaction is not proceeding. What are the first things to check?

A4: If you observe low or no conversion, systematically check the following:

  • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate many palladium and nickel catalysts.

  • Reagent Purity: Verify the purity of your starting materials, especially the organometallic coupling partner, which can degrade upon storage.

  • Catalyst Activity: Use a fresh batch of catalyst and ligand. Pre-catalysts can sometimes offer more consistent results. Consider if the catalyst requires an activation step.

  • Solvent Quality: Use dry, degassed solvents to avoid quenching organometallic reagents and deactivating the catalyst.

Troubleshooting Guides

Problem: Low Yield or No Product Formation

This is the most common issue encountered. The following workflow can help diagnose the root cause.

G cluster_solutions Troubleshooting Steps start Low / No Conversion check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents pure and dry? (Substrate, Coupling Partner, Solvent) check_inert->check_reagents Yes sol_inert Action: Purge system thoroughly with Ar/N2. Use degassed solvents. check_inert->sol_inert No check_catalyst Is the catalyst/ligand active? (Freshly opened or from a reliable batch) check_reagents->check_catalyst Yes sol_reagents Action: Re-purify starting materials. Use freshly distilled/dried solvents. check_reagents->sol_reagents No check_temp Is the reaction temperature optimal? (Secondary chlorides may require heat) check_catalyst->check_temp Yes sol_catalyst Action: Use a new bottle of catalyst/ligand. Consider a pre-catalyst or increase loading. check_catalyst->sol_catalyst No sol_temp Action: Screen a range of temperatures (e.g., 60°C to 100°C). check_temp->sol_temp No end_success Problem Resolved sol_inert->end_success sol_reagents->end_success sol_catalyst->end_success sol_temp->end_success

Caption: Troubleshooting workflow for low reaction conversion.
Problem: Formation of 2-Methyl-1-propene (Elimination Side Product)

The formation of an alkene via β-hydride elimination is a major competing pathway.

  • Cause: The alkylmetal intermediate [M-CH(iPr)O(CO)Et] eliminates a metal hydride to form the alkene. This is often faster at higher temperatures.

  • Solutions:

    • Ligand Choice: Use ligands with significant steric bulk around the metal center. This disfavors the conformation required for β-hydride elimination. For palladium, bulky phosphines are effective.[2]

    • Lower Temperature: If possible, run the reaction at a lower temperature. Nickel-based systems can sometimes catalyze these couplings at room temperature.[4]

    • Faster Reductive Elimination: Choose a coupling partner and conditions that promote a rapid reductive elimination step, which is the desired product-forming step. This outcompetes the elimination pathway.

Data Presentation: Illustrative Screening Tables

Disclaimer: The following data is illustrative and represents a typical outcome for an optimization study. Actual results will vary based on the specific coupling partner and reaction conditions.

Table 1: Illustrative Catalyst & Ligand Screening for a Negishi Coupling

EntryPalladium Source (2 mol%)Ligand (4 mol%)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃PPh₃THF8015
2Pd(OAc)₂SPhosTHF8065
3Pd₂(dba)₃XPhosDioxane8072
4 Pd₂(dba)₃ P(Cyp)₃ THF/NMP 80 85
5NiCl₂(dme)BathophenanthrolineDMA6058

Table 2: Illustrative Solvent Screening

EntryCatalyst SystemSolventTemperature (°C)Yield (%)Byproduct (%)
1Pd₂(dba)₃ / P(Cyp)₃Toluene804530
2Pd₂(dba)₃ / P(Cyp)₃Dioxane806815
3Pd₂(dba)₃ / P(Cyp)₃THF807510
4 Pd₂(dba)₃ / P(Cyp)₃ THF / NMP (4:1) 80 85 <5
5Pd₂(dba)₃ / P(Cyp)₃DME806220
Byproduct refers primarily to 2-methyl-1-propene from β-hydride elimination.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Negishi Cross-Coupling

This protocol provides a general starting point for coupling this compound with an organozinc reagent.

Materials:

  • This compound

  • Organozinc reagent (e.g., Alkylzinc bromide, 1.2 equivalents)

  • Palladium pre-catalyst or source (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., P(Cyp)₃, 8 mol%)

  • Anhydrous, degassed solvent (e.g., THF/NMP mixture)

  • Schlenk flask or glovebox for inert atmosphere setup

Procedure:

  • Preparation: In a glovebox or under a flow of argon, add the palladium source and ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • Nucleophile Addition: Add the organozinc reagent dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Catalytic Cycle and Common Pitfalls

This diagram illustrates a simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction, highlighting the key steps where issues can arise.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) Pd0->OxAdd R-X (Alkyl Chloride) Deactivation Catalyst Deactivation (e.g., by O2) Pd0->Deactivation PdII_RX R-Pd(II)-X Intermediate OxAdd->PdII_RX OxAdd_note Often slow for C(sp³)-Cl bonds OxAdd->OxAdd_note Transmetal Transmetalation (R'-M + R-Pd(II)-X -> R-Pd(II)-R') PdII_RX->Transmetal R'-M (Organometallic Reagent) BetaHydride β-Hydride Elimination (Alkene byproduct) PdII_RX->BetaHydride BetaHydride_note Major side reaction for alkyl groups PdII_RX->BetaHydride_note PdII_RR R-Pd(II)-R' Intermediate Transmetal->PdII_RR RedElim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) PdII_RR->RedElim RedElim->Pd0 R-R' (Desired Product)

Caption: Simplified catalytic cycle for cross-coupling of alkyl halides.

References

Technical Support Center: Synthesis of 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 1-Chloro-2-methylpropyl propionate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis involves the esterification of 1-chloro-2-methyl-1-propanol with propionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion.

Q2: I'm observing unexpected peaks in my GC-MS and NMR spectra. What are the most likely side products?

Several side products can form during the synthesis of this compound. These can be broadly categorized as unreacted starting materials, products from side reactions of the starting materials, and products from rearrangements. A summary of potential side products is provided in the table below.

Q3: What causes the formation of elimination products like 2-methyl-1-propene or isobutylene oxide?

Elimination reactions are a common side pathway, particularly if the reaction conditions are not carefully controlled. The presence of a strong base or elevated temperatures can promote the elimination of HCl from 1-chloro-2-methyl-1-propanol. This can occur via two main pathways:

  • Dehydrohalogenation to form an alkene: A base can abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of 2-methyl-1-propene.

  • Intramolecular cyclization to form an epoxide: The hydroxyl group can be deprotonated by a base, and the resulting alkoxide can displace the adjacent chlorine atom in an intramolecular SN2 reaction to form isobutylene oxide.

Q4: How can I minimize the formation of side products?

To minimize the formation of side products, consider the following strategies:

  • Use high-purity starting materials: Impurities in the 1-chloro-2-methyl-1-propanol or propionyl chloride can lead to a variety of side products.

  • Control the reaction temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to minimize elimination and rearrangement reactions.

  • Use a non-nucleophilic base: A bulky, non-nucleophilic base like triethylamine is preferred to neutralize the HCl byproduct without competing with the alcohol as a nucleophile.

  • Ensure anhydrous conditions: Water can react with propionyl chloride to form propanoic acid, which can complicate the reaction and purification.

  • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the desired product, and stop the reaction once it has reached completion.

Q5: I suspect a rearrangement has occurred. What would be the structure of the rearranged ester?

If the reaction conditions promote the formation of a carbocation intermediate (for example, under acidic conditions), a Wagner-Meerwein rearrangement can occur. The initially formed secondary carbocation at the chlorine-bearing carbon can undergo a hydride shift to form a more stable tertiary carbocation. The propionate nucleophile would then attack this tertiary carbocation, leading to the formation of the isomeric side product, 2-chloro-2-methylpropyl propionate.

Troubleshooting Guide: Side Product Identification

This guide provides a systematic approach to identifying potential side products based on analytical data.

Table 1: Potential Side Products and Their Characteristics
Compound Name Molecular Weight ( g/mol ) Formation Mechanism Expected 1H NMR Signals (ppm, approximate) Expected GC-MS Fragments (m/z)
This compound (Main Product) 164.63Esterification5.8-6.0 (d, 1H, -CHCl-), 2.3 (q, 2H, -CH2-CO-), 1.9-2.1 (m, 1H, -CH(CH3)2), 1.1 (t, 3H, -CH3), 1.0 (d, 6H, -CH(CH3)2)129, 101, 73, 57
1-chloro-2-methyl-1-propanol108.57Unreacted Starting Material5.0-5.2 (d, 1H, -CHCl-), 3.5-3.7 (d, 1H, -OH), 1.8-2.0 (m, 1H, -CH(CH3)2), 1.0 (d, 6H, -CH(CH3)2)93, 75, 59, 43
Propionyl chloride92.52Unreacted Starting Material2.9 (q, 2H, -CH2-CO-), 1.2 (t, 3H, -CH3)92, 63, 57, 29
Propanoic acid74.08Hydrolysis of propionyl chloride11-12 (s, 1H, -COOH), 2.4 (q, 2H, -CH2-CO-), 1.1 (t, 3H, -CH3)74, 45, 29
2-methyl-1-propene56.11Elimination (Dehydrohalogenation)4.6-4.8 (m, 2H, =CH2), 1.7 (s, 6H, -C(CH3)2)56, 41, 39
Isobutylene oxide72.11Elimination (Intramolecular Cyclization)2.5-2.7 (s, 2H, -CH2-O-), 1.3 (s, 6H, -C(CH3)2)72, 57, 43, 42
2-Chloro-2-methylpropyl propionate164.63Rearrangement (Wagner-Meerwein)4.0-4.2 (s, 2H, -CH2-O-), 2.3 (q, 2H, -CH2-CO-), 1.6 (s, 6H, -C(CH3)2Cl), 1.1 (t, 3H, -CH3)129, 101, 93, 57

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-chloro-2-methyl-1-propanol

  • Propionyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve 1-chloro-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Add a solution of propionyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel.

  • Add the propionyl chloride solution dropwise to the stirring alcohol solution over 30 minutes. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or flash column chromatography to obtain this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the presence of side products in the synthesis of this compound.

Troubleshooting_Workflow start Reaction Work-up and Crude Product Analysis (GC-MS, NMR) main_product_check Is the main product This compound present? start->main_product_check side_products_check Are there significant unexpected peaks? main_product_check->side_products_check Yes optimize_conditions Optimize Reaction Conditions: - Check stoichiometry - Increase reaction time/temperature cautiously - Improve purification main_product_check->optimize_conditions No unreacted_sm Identify Unreacted Starting Materials: - 1-chloro-2-methyl-1-propanol - Propionyl chloride/Propanoic acid side_products_check->unreacted_sm Yes elimination_products Identify Elimination Products: - 2-methyl-1-propene - Isobutylene oxide side_products_check->elimination_products rearrangement_product Identify Rearrangement Product: - 2-Chloro-2-methylpropyl propionate side_products_check->rearrangement_product end_success Synthesis Successful side_products_check->end_success No unreacted_sm->optimize_conditions optimize_elimination Optimize to Minimize Elimination: - Lower reaction temperature - Use a less hindered base - Ensure slow addition of reagents elimination_products->optimize_elimination optimize_rearrangement Optimize to Minimize Rearrangement: - Avoid acidic conditions - Use non-polar aprotic solvent rearrangement_product->optimize_rearrangement end_refine Refine Synthesis Protocol optimize_conditions->end_refine optimize_elimination->end_refine optimize_rearrangement->end_refine

Caption: Troubleshooting workflow for identifying and addressing side products.

Technical Support Center: Purification of 1-Chloro-2-methylpropyl propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpropyl propionate and its derivatives. Our aim is to help you improve the purity of your compounds through effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: The most common impurities typically arise from unreacted starting materials, byproducts of the esterification reaction, and subsequent decomposition. These can include:

  • Unreacted Propionic Acid (or its derivative): The carboxylic acid used in the esterification may not fully react.

  • Unreacted 1-Chloro-2-methyl-2-propanol: The alcohol starting material may be present in the crude product.[1][2]

  • Water: Water is a byproduct of the esterification reaction and can lead to a cloudy appearance in the final product.[3]

  • Acid Catalyst: If an acid catalyst such as sulfuric acid is used, it must be neutralized and removed.[3]

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as elimination or rearrangement of the chloro-alkane moiety can occur. For instance, 1-chloro-2-methylpropene can be a related impurity.[4]

Q2: What are the initial steps to take after the synthesis of my this compound derivative?

A2: After the synthesis, a standard workup procedure is necessary to remove the bulk of impurities. This typically involves:

  • Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate or sodium carbonate solution, to neutralize and remove any unreacted carboxylic acid and the acid catalyst.[3][5] The cessation of CO2 bubbling indicates complete neutralization.[3]

  • Aqueous Wash: Washing with water or brine (saturated NaCl solution) to remove water-soluble impurities and residual salts.[3][5]

  • Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to remove residual water.[5]

Q3: Which analytical techniques are best for assessing the purity of my this compound derivative?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A method using a VF-624 capillary column has been reported for the analysis of a similar compound, 2-chloro methyl propionate.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of your sample to that of a pure standard.[7][8]

  • Boiling Point Determination: A sharp boiling point is a good indicator of a pure compound.[3]

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup

Symptoms:

  • Broad peaks or multiple peaks in GC or HPLC analysis.

  • Presence of starting material signals in the NMR spectrum.

  • The product appears cloudy or has an unusually wide boiling range.[3]

Possible Causes and Solutions:

Potential CauseRecommended Solution
Incomplete reactionDrive the esterification equilibrium towards the product by using an excess of one reactant or by removing water as it forms, for example, by using a Dean-Stark apparatus.
Inefficient washingIncrease the number of washes with sodium bicarbonate and brine. Ensure vigorous mixing during the washing steps to maximize contact between the organic and aqueous phases.
Insufficient dryingUse a sufficient amount of anhydrous drying agent and allow adequate time for drying. Consider using a fresh batch of drying agent.
Issue 2: Difficulty in Removing a Specific Impurity

Symptoms:

  • A persistent impurity peak in the chromatogram that co-elutes with the product.

  • An impurity with a boiling point very close to the product, making distillation ineffective.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Closely related byproductColumn Chromatography: This is a highly effective method for separating compounds with similar polarities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used. The polarity of the eluent can be adjusted to achieve optimal separation.
Thermally labile compoundVacuum Distillation: If the compound is sensitive to high temperatures, distillation under reduced pressure will lower the boiling point and minimize decomposition.[9]
Acidic or basic impurityAcid-Base Extraction: If the impurity has acidic or basic properties, it can be removed by washing with a dilute acid or base solution, respectively.[9]

Experimental Protocols

Protocol 1: Standard Purification by Extraction and Washing
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO2 evolution. Continue until no more gas is evolved.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water. Separate the layers.

  • Wash the organic layer with an equal volume of brine. Separate the layers.

  • Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate (MgSO4). Swirl the flask and let it stand for 15-20 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to separate the compounds based on their affinity for the silica gel.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction for the presence of the desired product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis start Crude Product wash_bicarb Wash with NaHCO3 start->wash_bicarb wash_water Wash with Water/Brine wash_bicarb->wash_water dry Dry with MgSO4 wash_water->dry distillation Distillation dry->distillation chromatography Column Chromatography dry->chromatography gc_ms GC-MS distillation->gc_ms nmr NMR distillation->nmr hplc HPLC chromatography->hplc chromatography->nmr pure_product Pure Product gc_ms->pure_product hplc->pure_product nmr->pure_product

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Low Purity after Workup? cause1 Incomplete Reaction start->cause1 Yes cause2 Inefficient Washing start->cause2 Yes cause3 Persistent Impurity start->cause3 Yes solution1 Drive Equilibrium (Excess Reagent/Water Removal) cause1->solution1 solution2 Increase Wash Steps cause2->solution2 solution3 Column Chromatography cause3->solution3 solution4 Vacuum Distillation cause3->solution4

Caption: Troubleshooting logic for addressing low purity issues in the final product.

References

Addressing stability issues of 1-Chloro-2-methylpropyl propionate in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 1-Chloro-2-methylpropyl propionate in solution. The information is based on general principles of organic chemistry, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure as a chlorinated ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the ester linkage: This is a common degradation pathway for all esters and can be catalyzed by acid or base.[1][2] In the presence of water, the ester bond can break to form propionic acid and 1-chloro-2-methylpropan-1-ol.

  • Nucleophilic substitution or elimination of the chloride: The carbon atom bonded to the chlorine is a secondary alkyl halide, making it susceptible to nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions.[3][4][5] The specific pathway will depend on the solvent, temperature, and the presence of nucleophiles or bases.

Q2: What are the expected degradation products?

A2: The primary degradation products will depend on the dominant degradation pathway:

  • From Ester Hydrolysis:

    • Propionic acid

    • 1-chloro-2-methylpropan-1-ol

  • From Nucleophilic Substitution/Elimination:

    • Substitution products where the chloride is replaced by a nucleophile from the solution (e.g., hydroxyl group from water leading to 1-hydroxy-2-methylpropyl propionate).

    • Elimination products such as 2-methyl-1-propenyl propionate.

Q3: How do pH and temperature affect the stability of this compound?

A3:

  • pH: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.[6][7][8] The compound is expected to be most stable at a neutral or slightly acidic pH.

  • Temperature: Higher temperatures generally accelerate the rates of both ester hydrolysis and nucleophilic substitution/elimination reactions, leading to faster degradation.[9]

Q4: What are the recommended storage and handling conditions for this compound and its solutions?

A4: To ensure stability, this compound and its solutions should be:

  • Stored at low temperatures (refrigerated or frozen).

  • Protected from moisture to minimize hydrolysis.

  • Stored in tightly sealed containers made of non-reactive materials.

  • Kept in a dark place to prevent any potential light-induced degradation.

  • Handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn, as chlorinated organic compounds can have health risks.[10][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound.1. Confirm the identity of the unexpected peaks using mass spectrometry (MS).2. Review the experimental conditions (pH, temperature, solvent) for factors that could promote degradation.3. Analyze a freshly prepared sample to confirm the initial purity.
Loss of compound concentration over time Instability under the experimental conditions.1. Perform a time-course study to quantify the rate of degradation.2. Adjust the pH of the solution to a more neutral range if ester hydrolysis is suspected.3. Lower the experimental temperature.4. Consider using an aprotic solvent if nucleophilic substitution by a protic solvent is a concern.
Inconsistent experimental results Variable degradation between experiments.1. Strictly control experimental parameters (temperature, pH, solvent purity).2. Prepare fresh solutions for each experiment.3. Ensure consistent storage conditions for stock solutions.
Precipitate formation in the solution Formation of an insoluble degradation product.1. Isolate and identify the precipitate.2. If the precipitate is a salt of propionic acid (from hydrolysis), adjusting the pH may improve its solubility.3. Consider changing the solvent system.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol provides a general framework for assessing the stability of this compound under accelerated conditions.[14][15][16]

Objective: To determine the degradation kinetics of this compound at elevated temperatures.

Materials:

  • This compound

  • Solvent of interest (e.g., buffered aqueous solution, organic solvent)

  • Temperature-controlled incubator or water bath

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Aliquot the stock solution into several sealed vials.

  • Place the vials in incubators set at different elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each temperature.

  • Immediately cool the vial to room temperature to quench the reaction.

  • Analyze the concentration of the remaining this compound using a validated analytical method.

  • Plot the natural logarithm of the concentration versus time for each temperature to determine the degradation rate constant (k).

  • Use the Arrhenius equation to extrapolate the degradation rate at room temperature or other desired storage temperatures.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify the degradation products of this compound.

Materials:

  • Degraded sample of this compound solution

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

  • Appropriate LC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with formic acid and acetonitrile)

Procedure:

  • Inject the degraded sample into the LC-MS system.

  • Separate the components using a suitable gradient elution method.

  • Acquire mass spectra for each eluting peak in both positive and negative ion modes.

  • Analyze the mass spectra to determine the molecular weights of the degradation products.

  • Propose structures for the degradation products based on their molecular weights and the expected degradation pathways (hydrolysis, substitution, elimination).

  • If available, confirm the identity of the degradation products by comparing their retention times and mass spectra with authentic standards.

Visualizations

Degradation_Pathways cluster_hydrolysis Ester Hydrolysis cluster_nucleophilic Nucleophilic Substitution / Elimination This compound This compound Propionic acid Propionic acid This compound->Propionic acid H2O (acid/base catalyzed) 1-Chloro-2-methylpropan-1-ol 1-Chloro-2-methylpropan-1-ol This compound->1-Chloro-2-methylpropan-1-ol H2O (acid/base catalyzed) Substitution Product Substitution Product This compound->Substitution Product Nu- Elimination Product Elimination Product This compound->Elimination Product Base

Caption: Potential degradation pathways of this compound.

Experimental_Workflow A Prepare Stock Solution B Aliquot into Vials A->B C Incubate at Elevated Temperatures B->C D Sample at Time Points C->D E Analyze by HPLC/GC D->E F Determine Degradation Rate E->F G Arrhenius Plot Extrapolation F->G

Caption: Workflow for an accelerated stability study.

References

Preventing decomposition of 1-Chloro-2-methylpropyl propionate upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Chloro-2-methylpropyl propionate during storage.

Troubleshooting Guide

Users encountering instability with this compound can refer to the following guide to diagnose and address common issues.

Problem: Loss of Purity or Appearance of New Peaks in Analysis (e.g., GC-MS)

  • Possible Cause 1: Hydrolysis

    • Symptoms: A decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to propionic acid and 1-chloro-2-methylpropan-1-ol. A potential shift to a more acidic pH of the sample.

    • Troubleshooting Steps:

      • Moisture Control: Review storage conditions. Ensure the compound is stored in a tightly sealed container with a high-quality cap (e.g., PTFE-lined) to prevent moisture ingress. The use of desiccants within a secondary containment is recommended.

      • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing. This displaces moist air.

      • Solvent Purity: If the compound is in a solution, ensure the solvent used is anhydrous.

  • Possible Cause 2: Dehydrochlorination

    • Symptoms: Appearance of new peaks corresponding to isomers of methylallyl propionate and the generation of hydrochloric acid (HCl). The sample may become corrosive.

    • Troubleshooting Steps:

      • Temperature Control: Store the compound at the recommended temperature of 2-8°C. Avoid exposure to elevated temperatures, which can accelerate dehydrochlorination.

      • Avoid Basic Contaminants: Ensure storage containers are free from basic residues (e.g., from cleaning agents), as bases can catalyze dehydrochlorination.

      • Acid Scavengers: For long-term storage or if the compound is part of a formulation, consider the addition of an acid scavenger.

  • Possible Cause 3: Thermal Decomposition

    • Symptoms: A complex mixture of degradation products may be observed, potentially including smaller carboxylic acids and alkenes.

    • Troubleshooting Steps:

      • Strict Temperature Adherence: Strictly adhere to the recommended storage temperature of 2-8°C. Monitor storage unit temperatures to ensure they remain within this range.

      • Minimize Heat Exposure: Avoid repeated warming and cooling cycles. Aliquot the compound into smaller, single-use vials if it needs to be accessed frequently.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways are hydrolysis and dehydrochlorination.

  • Hydrolysis: The ester linkage is cleaved by water to form propionic acid and 1-chloro-2-methylpropan-1-ol. This reaction is often catalyzed by acidic or basic conditions.

  • Dehydrochlorination: This is an elimination reaction where hydrogen chloride (HCl) is removed from the molecule, resulting in the formation of an alkene, specifically isomers of methylallyl propionate. This process can be accelerated by heat and the presence of bases.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, the compound should be stored at 2-8°C in a dry environment . It is crucial to use a tightly sealed container to protect it from moisture. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Can I store this compound at room temperature for short periods?

A3: While short excursions from the recommended 2-8°C may be tolerated, it is not advisable. Exposure to higher ambient temperatures will increase the rate of both hydrolysis and dehydrochlorination, leading to a faster degradation of the compound.

Q4: My sample has developed an acidic odor. What is the likely cause?

A4: An acidic odor is likely due to the formation of propionic acid via hydrolysis or hydrochloric acid via dehydrochlorination. This indicates that the compound has started to decompose.

Q5: Are there any chemical stabilizers that can be added to prevent decomposition?

A5: Yes, for formulations containing this compound, the addition of stabilizers can be beneficial.

  • Acid Scavengers: Compounds like epoxidized soybean oil or other epoxides can be used to neutralize any generated HCl from dehydrochlorination, thereby preventing autocatalysis.

  • Hydrolysis Stabilizers: Carbodiimide-based stabilizers can be effective in preventing hydrolysis of the ester group, particularly in formulations where moisture cannot be completely excluded.

It is important to note that the compatibility and effectiveness of any stabilizer must be tested for your specific application.

Q6: How can I detect and quantify the decomposition of this compound?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose. It can separate this compound from its potential degradation products and provide quantitative data on the extent of decomposition.

Experimental Protocols

Protocol for Monitoring Stability via GC-MS

This protocol outlines a general method for the analysis of this compound and its primary degradation products.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

    • If analyzing a stored sample, prepare a dilution in the same manner.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injection Mode: Splitless.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products:

      • Propionic acid

      • 1-chloro-2-methylpropan-1-ol

      • Methylallyl propionate isomers

    • Quantify the amount of each component using a suitable internal or external standard method.

Protocol for Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound.

  • Sample Preparation:

    • Dispense aliquots of a single batch of high-purity this compound into several vials that are representative of the intended long-term storage container.

    • Tightly seal the vials.

  • Storage Conditions:

    • Place sets of vials in controlled environment chambers at various conditions. Recommended conditions based on ICH guidelines for accelerated testing include:

      • Condition 1 (Accelerated): 40°C / 75% Relative Humidity (RH)

      • Condition 2 (Intermediate): 30°C / 65% RH

      • Condition 3 (Recommended): 5°C (as a control)

  • Testing Schedule:

    • Analyze samples from each condition at predetermined time points. A typical schedule for an accelerated study is:

      • Initial (Time 0)

      • 1 month

      • 3 months

      • 6 months

  • Analysis:

    • At each time point, analyze the samples using the GC-MS protocol described above to determine the percentage of remaining this compound and the identity and quantity of any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each storage condition.

    • The data from elevated temperatures can be used to project the long-term stability at the recommended storage temperature of 2-8°C.

Data Presentation

Table 1: Potential Decomposition Products of this compound and their Molecular Weights.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Decomposition Pathway
This compoundC₇H₁₃ClO₂164.63-
Propionic acidC₃H₆O₂74.08Hydrolysis
1-Chloro-2-methylpropan-1-olC₄H₉ClO108.57Hydrolysis
2-Methylallyl propionateC₇H₁₂O₂128.17Dehydrochlorination
(Z)-1-Methylpropylidene propionateC₇H₁₂O₂128.17Dehydrochlorination
(E)-1-Methylpropylidene propionateC₇H₁₂O₂128.17Dehydrochlorination

Visualizations

DecompositionPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_dehydro Dehydrochlorination main This compound prop_acid Propionic Acid main->prop_acid + H₂O chloro_alcohol 1-Chloro-2-methylpropan-1-ol main->chloro_alcohol + H₂O alkene Methylallyl Propionate (and isomers) main->alkene - HCl hcl HCl

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Obtain Sample of This compound dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) start->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks by Retention Time & Mass Spectra detect->identify quantify Quantify Parent Compound and Degradation Products identify->quantify

Caption: Workflow for the analysis of this compound stability.

Effective workup procedures for reactions with 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-2-methylpropyl propionate. This guide provides effective workup procedures, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below you will find detailed information to assist with your experiments involving this compound.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference during experimental planning and workup design.

PropertyValueSource
Molecular Formula C₇H₁₃ClO₂PubChem[1]
Molecular Weight 164.63 g/mol PubChem[1]
Appearance Colorless to light yellow liquid (predicted)Benchchem[2]
Boiling Point Not available
Density Not available
Solubility Miscible with many organic solvents (e.g., alcohols, ethers, hydrocarbons); limited solubility in water.Guidechem[3]
Storage Temperature 2-8°C, sealed in dry conditionsSigma-Aldrich

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions and workups with this compound.

FAQ 1: Reaction Troubleshooting

Question: My nucleophilic substitution reaction is slow or not proceeding to completion. What are the likely causes and solutions?

Answer:

Slow or incomplete nucleophilic substitution reactions with this compound, a secondary alkyl halide, can be due to several factors related to the choice of Sₙ1 or Sₙ2 reaction conditions.

  • For Sₙ2 Reactions:

    • Weak Nucleophile: Sₙ2 reactions require a strong nucleophile.[4] If you are using a weak nucleophile (e.g., water, alcohols), the reaction will be slow. Consider switching to a stronger, negatively charged nucleophile (e.g., alkoxides, cyanide).

    • Protic Solvent: Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[5] For Sₙ2 reactions, polar aprotic solvents like acetone, DMF, or DMSO are generally preferred.

    • Low Temperature: While higher temperatures can favor elimination, extremely low temperatures may slow the substitution reaction. Moderate heating can sometimes be beneficial, but this must be balanced against the risk of side reactions.

  • For Sₙ1 Reactions:

    • Poorly Ionizing Solvent: Sₙ1 reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents.[6][7] If your solvent is not sufficiently polar (e.g., hydrocarbons), the formation of the carbocation will be slow. Consider using solvents like water, alcohols, or a mixture of these with a co-solvent like acetone.

    • Insufficient Stabilization of Carbocation: The secondary carbocation formed from this compound is moderately stable. Strongly acidic or basic conditions can promote its formation.[6]

Question: I am observing a significant amount of an elimination byproduct in my substitution reaction. How can I minimize this?

Answer:

Elimination (E2 or E1) is a common competing reaction with nucleophilic substitution, especially with secondary alkyl halides.

  • To Minimize E2 Elimination:

    • Bulky Base/Nucleophile: Sterically hindered bases strongly favor elimination.[8][9] If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), E2 will be a major pathway. If substitution is desired, use a less sterically hindered nucleophile that is a good nucleophile but a weaker base (e.g., iodide, azide).

    • High Temperature: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may improve the substitution-to-elimination product ratio.

  • To Minimize E1 Elimination:

    • E1 competes with Sₙ1 and is favored by the same conditions that stabilize the carbocation. Using a higher concentration of a good, non-basic nucleophile can sometimes favor Sₙ1 by trapping the carbocation before it can be deprotonated.

FAQ 2: Workup and Purification Troubleshooting

Question: I am having trouble with emulsion formation during the aqueous workup of my reaction mixture. How can I resolve this?

Answer:

Emulsions are common when working with ester compounds and can be persistent. Here are several techniques to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking of the separatory funnel, try gentle swirling or inverting the funnel.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the solubility properties and help break the emulsion.

Question: How can I effectively remove unreacted starting materials and byproducts from my desired ester product?

Answer:

  • Acidic Impurities (e.g., unreacted carboxylic acid from hydrolysis): Wash the organic layer with a dilute aqueous base such as sodium bicarbonate or sodium carbonate solution. Be cautious of gas evolution (CO₂) if a significant amount of acid is present.

  • Basic Impurities (e.g., amine catalysts): Wash the organic layer with a dilute aqueous acid like 1M HCl.

  • Water-Soluble Impurities: Multiple washes with water can remove water-soluble starting materials and salts.

  • Final Purification: For volatile esters, distillation is often an effective final purification step.[10] Column chromatography on silica gel can also be used, with the appropriate eluent system determined by TLC analysis.

Question: What are suitable TLC visualization methods for this compound and its reaction products?

Answer:

Alkyl halides and esters can be challenging to visualize on TLC as they often do not absorb UV light and may not stain well with all reagents.

  • Potassium Permanganate Stain: This is a good general stain for many organic compounds. It will react with any oxidizable functional groups.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can often visualize otherwise invisible spots as temporary brownish stains. Alkyl halides and esters may show up with this method.

  • Vanillin or p-Anisaldehyde Stains: These stains, followed by heating, can be effective for a wide range of compounds and may produce colored spots.

Experimental Protocols

Below are detailed, hypothetical experimental protocols for common reactions involving this compound. These are intended as a starting point and may require optimization.

Protocol 1: Sₙ2 Nucleophilic Substitution with Sodium Azide

This protocol describes a typical Sₙ2 reaction to replace the chloride with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: E2 Elimination with Potassium Tert-Butoxide

This protocol outlines a typical E2 elimination to form an alkene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol (t-BuOH)

  • Pentane

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract three times with pentane.

  • Combine the organic extracts and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at low temperature (to avoid evaporation of the volatile alkene product).

  • The product is often volatile, so purification by distillation should be done carefully.

Visualizations

General Workup Workflow for a Nucleophilic Substitution Reaction

The following diagram illustrates a typical workup procedure for isolating a product from a nucleophilic substitution reaction.

Workup_Workflow General Workup for Nucleophilic Substitution A Reaction Mixture B Quench Reaction (e.g., add water or ice) A->B C Liquid-Liquid Extraction (e.g., with diethyl ether) B->C D Aqueous Layer (discard or re-extract) C->D Separate Layers E Organic Layer C->E F Wash with NaHCO3(aq) (removes acidic impurities) E->F G Wash with Brine (removes bulk water) F->G H Dry with Anhydrous Salt (e.g., MgSO4) G->H I Filter and Evaporate Solvent H->I J Crude Product I->J K Purification (Distillation or Chromatography) J->K L Pure Product K->L

Caption: A typical workflow for the workup and purification of a product from a nucleophilic substitution reaction.

Troubleshooting Logic for Emulsion Formation

This diagram outlines a decision-making process for addressing emulsions during a workup.

Emulsion_Troubleshooting Troubleshooting Emulsion Formation A Emulsion Formed During Extraction B Add Saturated Brine and Swirl Gently A->B C Did Layers Separate? B->C D Continue Workup C->D Yes E Filter Through Celite C->E No F Did Layers Separate? E->F F->D Yes G Centrifuge Mixture F->G No H Layers Separated G->H

Caption: A logical guide to resolving emulsions encountered during liquid-liquid extractions.

References

Technical Support Center: Mitigating Steric Hindrance in 1-Chloro-2-methylpropyl propionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpropyl propionate. The content focuses on overcoming challenges related to steric hindrance in nucleophilic substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how does steric hindrance influence them?

A1: this compound is a secondary alkyl halide, and its reactions are primarily governed by nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The isopropyl group attached to the chlorinated carbon introduces significant steric hindrance, which strongly influences the competition between these mechanisms.

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway is heavily disfavored due to steric hindrance. The bulky isopropyl group impedes the required backside attack of the nucleophile.

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway is more favorable, especially with weakly basic nucleophiles in polar protic solvents. Steric hindrance is less of a factor as the reaction proceeds through a planar carbocation intermediate. The stability of the secondary carbocation also supports this mechanism.

  • E2 (Elimination Bimolecular): This pathway is competitive with SN1, particularly with strong, bulky bases. The base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of an alkene.

  • E1 (Elimination Unimolecular): This pathway often competes with SN1 reactions, as they share the same rate-determining step (formation of a carbocation). It is favored by high temperatures and the use of non-basic, nucleophilic solvents.

Q2: I am observing low to no yield in my substitution reaction. What are the likely causes?

A2: Low yields in substitution reactions with this compound are common due to its sterically hindered nature. The primary causes include:

  • Inappropriate choice of reaction conditions: Using conditions that favor SN2 (strong nucleophile in a polar aprotic solvent) will likely result in very slow reaction rates and low yields.

  • Competition from elimination reactions: The use of strongly basic nucleophiles will promote E2 elimination, reducing the yield of the desired substitution product.

  • Poor nucleophile strength: While strong nucleophiles can favor SN2, for this substrate, even moderately strong but weakly basic nucleophiles are needed to encourage the SN1 pathway without significant elimination.

  • Inadequate solvent choice: For SN1 reactions, a polar protic solvent (e.g., water, ethanol) is crucial to stabilize the carbocation intermediate. Using a polar aprotic solvent will disfavor the SN1 pathway.

Q3: How can I favor the SN1 substitution product over elimination products?

A3: To favor the SN1 pathway, consider the following strategies:

  • Use a weak, non-basic nucleophile: Good examples include water, alcohols, and carboxylic acids.

  • Employ a polar protic solvent: Solvents like water, ethanol, or a mixture of water and a co-solvent (like THF or acetone) can stabilize the carbocation intermediate.

  • Maintain a low to moderate temperature: Higher temperatures tend to favor elimination reactions (E1) over substitution (SN1).

  • Consider a Lewis acid catalyst: A mild Lewis acid can help to polarize the C-Cl bond, facilitating the formation of the carbocation and promoting the SN1 reaction.

Q4: Can the propionate ester group participate in or interfere with reactions at the chlorinated carbon?

A4: Yes, the propionate ester group can influence the reaction in several ways:

  • Electronic Effects: The ester group is electron-withdrawing, which can slightly destabilize the adjacent carbocation in an SN1 reaction, potentially slowing down the rate compared to a simple alkyl halide.

  • Hydrolysis: Under strongly acidic or basic conditions, the ester group itself can be hydrolyzed to a carboxylic acid and an alcohol. This is a potential side reaction to consider, especially during workup.

  • Neighboring Group Participation: While less common for a propionate group compared to other functionalities, the possibility of the carbonyl oxygen participating in the displacement of the chloride should not be entirely ruled out under specific conditions, which could lead to rearranged products.

Troubleshooting Guides

Issue 1: Low Yield of Nucleophilic Substitution Product
Possible Cause Troubleshooting Steps
Steric hindrance impeding SN2 pathway Switch to conditions that favor an SN1 mechanism: use a weak, non-basic nucleophile and a polar protic solvent.
Competition from E2 elimination Avoid strong, bulky bases. If a basic nucleophile is required, use a less hindered one and consider lowering the reaction temperature.
Carbocation instability for SN1 Use a highly polar protic solvent to better stabilize the carbocation. Consider adding a silver salt (e.g., AgNO₃) to assist in the removal of the chloride and formation of the carbocation.
Ester hydrolysis during reaction or workup If the reaction is conducted under harsh pH conditions, buffer the reaction mixture. During workup, use mild bases (e.g., sodium bicarbonate) for neutralization and keep the temperature low.
Issue 2: High Proportion of Elimination Product
Possible Cause Troubleshooting Steps
Use of a strong or bulky base Switch to a weaker, less sterically demanding base. If elimination is desired, a bulky base like potassium tert-butoxide is appropriate. For substitution, avoid such bases.
High reaction temperature Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Solvent choice favors elimination In some cases, less polar solvents can favor E2 over SN2. For SN1/E1 competition, a more nucleophilic solvent will favor SN1.

Data Presentation

Table 1: Relative Rates of Nucleophilic Substitution for Secondary Alkyl Halides

SubstrateNucleophileSolventRelative Rate (SN1)Relative Rate (SN2)
2-ChlorobutaneH₂O80% Ethanol1Very Low
2-ChlorobutaneI⁻AcetoneVery Low1
This compound (estimated)H₂O80% Ethanol~0.8Extremely Low
This compound (estimated)I⁻AcetoneExtremely Low~0.1

Note: Data for this compound is estimated based on trends for sterically hindered secondary alkyl halides.

Table 2: Product Ratios in Reactions of a Hindered Secondary Alkyl Halide (e.g., 2-bromobutane) under various conditions

Nucleophile/BaseSolventTemperature (°C)SN2 Product (%)SN1 Product (%)E2 Product (%)E1 Product (%)
NaOEtEthanol5521-79-
EthanolysisEthanol25-83-17
t-BuOKt-BuOH55<1->99-

This data for 2-bromobutane illustrates the general trends expected for a sterically hindered secondary halide like this compound.

Experimental Protocols

Protocol 1: SN1 Solvolysis of this compound

Objective: To synthesize 1-hydroxy-2-methylpropyl propionate via an SN1 pathway.

Materials:

  • This compound

  • 80:20 Ethanol:Water solution

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the 80:20 ethanol:water solution (10 volumes).

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add diethyl ether to the remaining aqueous solution and transfer to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: E2 Elimination of this compound

Objective: To synthesize 2-methyl-1-propenyl propionate via an E2 pathway.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of potassium tert-butoxide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with hexanes.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

reaction_pathways cluster_sn1_e1 Unimolecular Pathways cluster_sn2_e2 Bimolecular Pathways substrate This compound carbocation Carbocation Intermediate substrate->carbocation Slow, Rate-determining step sn2_product SN2 Product (Substitution) substrate->sn2_product Strong, unhindered Nucleophile (Disfavored due to sterics) e2_product E2 Product (Elimination) substrate->e2_product Strong, bulky Base sn1_product SN1 Product (Substitution) carbocation->sn1_product Weak Nucleophile e1_product E1 Product (Elimination) carbocation->e1_product Heat, Non-basic solvent

Caption: Reaction pathways for this compound.

troubleshooting_low_yield start Low Yield of Substitution Product check_conditions Analyze Reaction Conditions start->check_conditions strong_base Strong Base Used? check_conditions->strong_base Yes polar_aprotic Polar Aprotic Solvent? check_conditions->polar_aprotic No strong_base->polar_aprotic No solution_base Switch to weak, non-basic nucleophile strong_base->solution_base Yes solution_solvent Change to polar protic solvent (e.g., EtOH/H2O) polar_aprotic->solution_solvent Yes consider_catalyst Consider Lewis Acid or Phase Transfer Catalyst polar_aprotic->consider_catalyst No

Caption: Troubleshooting workflow for low substitution yield.

Technical Support Center: Synthesis of 1-Chloro-2-methylpropyl Propionate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale synthesis of 1-chloro-2-methylpropyl propionate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the esterification of a suitable chlorinated alcohol, such as 1-chloro-2-methyl-1-propanol or 2-chloro-2-methyl-1-propanol, with propionyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Q2: Why is it crucial to maintain anhydrous (dry) conditions during the synthesis?

A2: Propionyl chloride is highly reactive and will readily hydrolyze in the presence of water to form propionic acid.[1] This side reaction consumes the acyl chloride, reducing the yield of the desired ester.[1] Furthermore, the hydrochloric acid produced can catalyze unwanted side reactions.

Q3: What are the primary safety concerns when working with propionyl chloride and thionyl chloride?

A3: Both propionyl chloride and thionyl chloride (often used to synthesize acyl chlorides) are corrosive, volatile, and react violently with water.[2] They can cause severe burns to the skin and eyes and are harmful if inhaled.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the starting alcohol and the appearance of a new, typically less polar, spot corresponding to the ester product indicates reaction progression.

Q5: What are common impurities in the final product?

A5: Common impurities include unreacted starting alcohol, propionic acid (from hydrolysis of propionyl chloride), and the hydrochloride salt of the base used. Side products from elimination or rearrangement reactions may also be present, depending on the specific reaction conditions and the structure of the alcohol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet reagents or glassware: Propionyl chloride is sensitive to moisture.[1] 2. Inactive reagents: The starting materials may have degraded over time. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Inefficient base: The base may not be effectively scavenging the HCl byproduct.1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use freshly opened or purified reagents. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. Gentle heating may be required.[3] 4. Use a non-nucleophilic base like pyridine or triethylamine in at least stoichiometric amounts.
Formation of a White Precipitate 1. Formation of hydrochloride salt: The base used to neutralize HCl will form a salt, which may precipitate out of the reaction mixture.1. This is a normal part of the reaction. The salt will be removed during the aqueous workup.
Product is Contaminated with Starting Alcohol 1. Incomplete reaction: The reaction has not gone to completion. 2. Insufficient propionyl chloride: The alcohol was not the limiting reagent.1. Increase the reaction time or consider gentle heating. 2. Use a slight excess (1.1-1.2 equivalents) of propionyl chloride.
Product is Contaminated with Propionic Acid 1. Hydrolysis of propionyl chloride: Presence of water in the reaction. 2. Incomplete removal during workup. 1. Ensure strictly anhydrous conditions. 2. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities.[4]
Difficulty in Purifying the Product 1. Formation of a stable emulsion during workup. 2. Boiling points of product and impurities are too close for effective distillation. 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Consider column chromatography for purification if distillation is ineffective.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the esterification of a chlorinated alcohol with an acyl chloride.

Materials:

  • 1-Chloro-2-methyl-1-propanol (or 2-chloro-2-methyl-1-propanol)

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloro-2-methyl-1-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound Derivatives

Functionalized derivatives can be synthesized by modifying the starting materials or the final product. For example, using a different acyl chloride (e.g., butyryl chloride) will yield the corresponding ester. Alternatively, the chloro group on the final product can be a handle for further nucleophilic substitution reactions to introduce other functional groups.

Quantitative Data

Parameter Synthesis of this compound Synthesis of Related Chlorinated Esters
Typical Yield 75-90% (estimated based on similar reactions)80-95%
Purity (Commercial) ≥95%[5]≥97%[6]
Reaction Time 2-6 hours1-8 hours
Reaction Temperature 0 °C to room temperature0 °C to reflux

Analytical Data

  • ¹H NMR (Predicted for a similar structure, 2-methylpropyl propanoate): Chemical shifts are expected in the regions of δ 0.9-1.2 (methyl groups), δ 1.9-2.1 (methylene group of propionate), and δ 3.8-4.2 (methylene group attached to the ester oxygen). The presence of the chlorine atom in this compound will cause a downfield shift of the adjacent protons.[7]

  • ¹³C NMR: Expected signals for the carbonyl carbon (δ ~174 ppm), the carbon bearing the chlorine atom, and the various alkyl carbons.

  • GC-MS: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroalkyl group and fragments corresponding to the propionyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for chlorine-containing fragments.[8]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1_Chloro_2_methyl_1_propanol 1-Chloro-2-methyl-1-propanol Product This compound 1_Chloro_2_methyl_1_propanol->Product + Propionyl_chloride Propionyl Chloride Propionyl_chloride->Product Base Base (e.g., Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct Reacts with HCl Solvent Anhydrous Solvent (e.g., DCM) Purified_Product Purified Product Product->Purified_Product Workup & Purification Aqueous_Waste Aqueous Waste Byproduct->Aqueous_Waste Removed in Workup

Caption: Synthesis pathway for this compound.

Experimental_Workflow General Experimental Workflow Start Start Setup Setup Anhydrous Reaction Start->Setup Addition Add Reagents at 0 °C Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Distillation Concentrate->Purify Analyze Analyze Product Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Tree Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Moisture Check for Moisture Contamination Low_Yield->Check_Moisture Check_Reagents Check Reagent Purity/Activity Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions Low_Yield->Check_Conditions Check_Workup Evaluate Workup Procedure Low_Yield->Check_Workup Moisture_Solution Use Anhydrous Reagents/Glassware Check_Moisture->Moisture_Solution Reagents_Solution Use Fresh/Purified Reagents Check_Reagents->Reagents_Solution Conditions_Solution Optimize Time/Temp/Stoichiometry Check_Conditions->Conditions_Solution Workup_Solution Optimize Extraction/Purification Check_Workup->Workup_Solution

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Chloro-2-methylpropyl propionate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is paramount. 1-Chloro-2-methylpropyl propionate, a key building block in various synthetic pathways, requires precise purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity analysis of this halogenated ester.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[1] This contrasts with chromatographic methods like GC-FID and HPLC-UV, which are comparative techniques requiring reference standards for accurate quantification. The choice of method depends on several factors, including the nature of potential impurities, required accuracy and precision, and available instrumentation.[2]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity analysis of this compound. The data presented is a synthesis of typical performance for these methods in the analysis of small organic molecules.

Parameter Quantitative NMR (qNMR) GC-FID HPLC-UV
Principle Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[3]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.[2]
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%97.0 - 103.0%
Precision (% RSD) ≤ 1.0%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) ~0.1%~0.01%~0.02%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.06%
Analysis Time per Sample ~15-20 minutes~20-30 minutes~25-35 minutes
Reference Standard Requires an internal standard of known purity (e.g., maleic acid), but not a specific standard of the analyte.[1]Requires a reference standard of this compound.Requires a reference standard of this compound.
Strengths Absolute quantification, non-destructive, high precision, and structural information.[4]High resolution for volatile compounds, robust, and cost-effective.[5]Versatile for a wide range of compounds, including non-volatile impurities.[5]
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.Requires analyte to be volatile and thermally stable.[5]Requires analyte to have a UV chromophore, potential for co-elution.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Protocol

This protocol outlines the determination of this compound purity using the internal standard method.

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material >99.5% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-8 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until both the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[6]

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 20-30 seconds for accurate quantification)

  • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio of >250:1 for the signals of interest)

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Fourier transform the FID.

  • Phase the spectrum manually.

  • Perform baseline correction.

  • Integrate the following signals:

    • Analyte: The quartet at approximately δ 4.0-4.2 ppm (corresponding to the -CH-Cl proton).

    • Internal Standard: The singlet at approximately δ 6.3 ppm (corresponding to the two olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

GC-FID Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in ethyl acetate at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of ethyl acetate.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity is determined by comparing the peak area of the analyte in the sample to the calibration curve.

HPLC-UV Protocol

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the mobile phase.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for qNMR analysis and the logical comparison of the three analytical techniques.

qNMR_Workflow start_end start_end process process decision decision data data start Start prep Sample Preparation (Weigh Analyte & Internal Standard, Dissolve in CDCl3) start->prep transfer Transfer to NMR Tube prep->transfer acquire NMR Data Acquisition (400 MHz, D1=20s) transfer->acquire process_data Data Processing (FT, Phasing, Baseline Correction) acquire->process_data integrate Signal Integration (Analyte & Internal Standard) process_data->integrate calculate Purity Calculation integrate->calculate end End calculate->end

Caption: Experimental workflow for the qNMR analysis of this compound.

Method_Comparison topic topic method method attribute attribute comparison comparison main Purity Analysis of this compound qnmr qNMR main->qnmr gcfid GC-FID main->gcfid hplcuv HPLC-UV main->hplcuv abs_quant Absolute Quantification qnmr->abs_quant high_prec High Precision qnmr->high_prec rel_quant Relative Quantification gcfid->rel_quant volatility Volatility Dependent gcfid->volatility high_sens High Sensitivity gcfid->high_sens hplcuv->rel_quant chromophore Chromophore Dependent hplcuv->chromophore

Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for purity analysis.

Conclusion

Both qNMR and chromatographic methods are suitable for the purity assessment of this compound.

  • qNMR serves as an excellent primary method for obtaining an absolute purity value, which is particularly valuable for the certification of reference materials and for highly accurate batch release testing.[1] Its non-destructive nature also allows for further analysis of the same sample.

  • GC-FID is a robust and sensitive method, well-suited for routine quality control, especially for detecting volatile impurities.[5]

  • HPLC-UV offers versatility and is effective for identifying non-volatile impurities that may not be detected by GC.[5]

For a comprehensive purity profile of this compound, a combination of these techniques is often recommended. For instance, HPLC or GC can be used for routine screening of impurities, while qNMR can provide an orthogonal, absolute purity value for critical batches or for the qualification of in-house reference standards. This multi-faceted approach ensures a thorough understanding of the material's purity, leading to higher quality and more reliable outcomes in research and development.

References

A Comparative Guide to 1-Chloro-2-methylpropyl propionate as an Alkylating Agent in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of complex therapeutic modalities. This guide provides a comparative analysis of 1-chloro-2-methylpropyl propionate as an alkylating agent, specifically within the context of its likely application: the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). Due to the limited specific experimental data for this reagent in the public domain, this comparison is based on established principles of chemical reactivity and extrapolated data from analogous structures.

Introduction to this compound in Synthesis

This compound is a bifunctional molecule featuring a secondary alkyl chloride and an ester moiety. While not a conventional alkylating agent in general organic synthesis, its structure is well-suited for incorporation into the linkers of PROTACs. In this context, the alkyl chloride serves as an electrophilic handle for attachment to a nucleophilic site on a warhead or an E3 ligase ligand, while the propionate ester offers a potential point for further chemical modification or can influence the physicochemical properties of the final PROTAC.

Comparison with Alternative Alkylating Agents

The utility of an alkylating agent in PROTAC linker synthesis is determined by its reactivity, selectivity, and the properties it imparts to the final molecule. Below is a comparison of this compound with other common electrophilic building blocks.

Data Presentation

Table 1: Qualitative Reactivity and Property Comparison of Alkylating Agents for PROTAC Linker Synthesis

Alkylating Agent FragmentStructureRelative Reactivity (S_N2)Leaving Group AbilitySteric HindranceKey AdvantagesKey Disadvantages
1-Chloro-2-methylpropyl CH(_3)CH(CH(_3))CHCl-LowModerate (Cl
^-
)
High (Secondary)Introduces branching, potentially improving metabolic stability.Low reactivity, risk of elimination side reactions.
Primary Alkyl Chloride -CH(_2)ClModerateModerate (Cl
^-
)
LowGood balance of reactivity and stability.Less reactive than bromides or iodides.
Primary Alkyl Bromide -CH(_2)BrHighGood (Br
^-
)
LowHigh reactivity, good for less nucleophilic substrates.More expensive and less stable than chlorides.
Primary Alkyl Iodide -CH(_2)IVery HighExcellent (I
^-
)
LowHighest reactivity, suitable for challenging alkylations.Least stable, potential for side reactions.
Terminal Alkyne (for CuAAC) -C≡CHN/A (Click Chemistry)N/ALowHigh efficiency and orthogonality ("click" reaction).[1][]Requires a complementary azide partner and copper catalyst.
Acrylamide (Michael Acceptor) -COCH=CH(_2)Varies (Michael Addition)N/ALowForms stable covalent bonds with cysteine residues.Limited to specific nucleophiles (thiols).

Table 2: Semi-Quantitative Comparison of Reaction Conditions

Alkylating Agent TypeTypical NucleophileTypical SolventTemperature Range (°C)Typical Reaction Time
Secondary Alkyl Chloride Amine, PhenolDMF, Acetonitrile80 - 12012 - 48 h
Primary Alkyl Bromide Amine, PhenolDMF, Acetonitrile25 - 802 - 12 h
Terminal Alkyne (CuAAC) Azidet-BuOH/H(_2)O, DMSO25 - 601 - 8 h

Experimental Protocols

The following are representative protocols for the use of alkylating agents in the synthesis of PROTAC linkers.

Protocol 1: Alkylation of a Phenolic Warhead with this compound (Representative)

This protocol describes a plausible method for attaching the this compound fragment to a phenolic hydroxyl group, a common functional group in small molecule inhibitors ("warheads").

Materials:

  • Phenolic Warhead (e.g., a tyrosine kinase inhibitor)

  • This compound

  • Potassium Carbonate (K(_2)CO(_3))

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alkylation of an Amine-Containing E3 Ligase Ligand with a Primary Alkyl Bromide

This protocol outlines a standard procedure for the N-alkylation of an amine-containing E3 ligase ligand, such as a derivative of thalidomide, with a more reactive primary alkyl bromide.[3][4]

Materials:

  • Amine-containing E3 Ligase Ligand (e.g., 4-aminothalidomide derivative)

  • Primary Alkyl Bromide (e.g., 1-bromo-3-chloropropane)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous acetonitrile.

  • Add diisopropylethylamine (3.0 eq) to the solution.

  • Add the primary alkyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction at 50 °C for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Warhead Warhead-Nu Alkylation Alkylation (Nucleophilic Substitution) Warhead->Alkylation Nucleophile E3_Ligand E3 Ligase Ligand Coupling Second Coupling (e.g., Amide Bond Formation) E3_Ligand->Coupling Alkylating_Agent 1-Chloro-2-methylpropyl propionate Alkylating_Agent->Alkylation Electrophile Alkylation->Coupling Intermediate PROTAC PROTAC Molecule Coupling->PROTAC

Caption: Synthetic workflow for incorporating this compound into a PROTAC molecule.

Reactivity_Comparison Reactivity Alkylating Agent Reactivity in S_N2 Reactions Decreasing Reactivity Iodide Primary Alkyl Iodide -CH(_2)I Very High Bromide Primary Alkyl Bromide -CH(_2)Br High Iodide->Bromide Better Leaving Group Chloride Primary Alkyl Chloride -CH(_2)Cl Moderate Bromide->Chloride Better Leaving Group Sec_Chloride Secondary Alkyl Chloride R(_2)CHCl Low Chloride->Sec_Chloride Increased Steric Hindrance

Caption: Logical relationship of alkyl halide reactivity based on leaving group and steric hindrance.[5][6][7][8]

Discussion

The primary challenge in using this compound as an alkylating agent is its inherent low reactivity. As a secondary alkyl chloride, it is subject to significant steric hindrance, which slows the rate of S(_N)2 reactions.[5][6][7] Consequently, more forcing conditions, such as higher temperatures and longer reaction times, are typically required compared to primary alkyl halides. This can be a disadvantage when working with sensitive substrates.

Furthermore, reactions with secondary alkyl halides can be prone to competing elimination (E2) reactions, especially in the presence of a strong base. The choice of a non-nucleophilic base and careful control of reaction temperature are crucial to maximize the yield of the desired substitution product.

In contrast, primary alkyl bromides and iodides offer much higher reactivity due to less steric hindrance and better leaving groups, allowing for milder reaction conditions.[9] For applications where orthogonality is desired, "click chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide a highly efficient and selective method for linker conjugation, avoiding the potential side reactions associated with traditional nucleophilic substitution.[1][][10]

Conclusion

This compound represents a specialized building block for PROTAC synthesis, offering the potential to introduce a branched, ester-containing linker fragment. Its use is most appropriate when the synthetic strategy can accommodate its lower reactivity and potential for side reactions. For more straightforward and efficient linker construction, primary alkyl bromides or iodides, or orthogonal "click chemistry" handles, are generally preferred. The choice of alkylating agent should be guided by the specific requirements of the synthetic route, the nature of the substrates, and the desired properties of the final PROTAC molecule.

References

A Comparative Guide to 1-Chloro-2-methylpropyl propionate Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker component that connects the target-binding and E3 ligase-recruiting moieties. While polyethylene glycol (PEG) and simple alkyl chains have been the workhorses of PROTAC linker technology, novel linker chemistries are being explored to overcome challenges in potency, selectivity, and drug-like properties. This guide provides a comparative analysis of a less conventional linker, 1-Chloro-2-methylpropyl propionate, against standard linker types, supported by an analysis of its structural components and extrapolated experimental principles.

The Emerging Role of Functionalized Linkers in PROTACs

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. It influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length, rigidity, and chemical composition dictate the spatial arrangement of the proteins, which is crucial for efficient ubiquitination and subsequent degradation.[] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.[2]

Hypothetical Advantages of this compound Linkers

Due to a lack of direct published data on this compound as a PROTAC linker, its advantages are inferred from the known effects of its constituent chemical motifs: a chloroalkane, a branched alkyl chain, and a propionate ester.

  • Modulated Physicochemical Properties: The presence of a chlorine atom can alter the lipophilicity and polarity of the linker, potentially improving cell permeability and bioavailability.[3][4] Halogenated organic compounds are known to influence how a drug is absorbed and transported in the body.[4]

  • Increased Metabolic Stability: The branched methyl group can provide steric hindrance, potentially shielding the adjacent ester bond from hydrolysis by intracellular esterases.[5] This could lead to a longer intracellular half-life of the active PROTAC molecule.

  • Conformational Rigidity: The branching in the alkyl chain can introduce a degree of conformational constraint compared to a linear alkyl chain. This rigidity can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[6]

  • Improved Permeability: Studies have shown that substituting amide bonds with ester bonds in PROTAC linkers can enhance cell permeability, which may lead to improved cellular activity.[7]

Comparative Analysis of Linker Types

The following table summarizes the hypothesized properties of a this compound linker in comparison to commonly used PEG and alkyl linkers.

FeatureThis compound Linker (Hypothesized)Polyethylene Glycol (PEG) LinkerAlkyl Linker
Composition Branched chloroalkane with a propionate ester linkageRepeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chain
Solubility Moderate; influenced by the balance of the alkyl chain and polar ester/chloro groupsHigh (hydrophilic)Low (hydrophobic)
Permeability Potentially high due to ester linkage and lipophilic characterModerate; can be improved by adopting folded conformationsGenerally high, but can be limited by low solubility
Metabolic Stability Potentially enhanced by steric hindrance from branchingCan be susceptible to metabolismGenerally high
Conformational Flexibility Semi-rigid due to branchingHighly flexibleFlexible
Synthetic Accessibility More complex than simple alkyl or PEG linkersReadily accessible, but can be costlyReadily accessible and straightforward

Quantitative Data Comparison (Representative)

The following table presents representative experimental data for different linker types from various studies to illustrate the impact of linker composition on PROTAC efficacy. Note: Data for the this compound linker is hypothetical and for illustrative purposes only.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBN8-atom PEG5>90[8]
BRD4CRBN8-atom Alkyl25>90[8]
BRD4CRBNThis compound (Hypothetical)1-10>90N/A
BTKCRBN4-PEG unit1-40>80[8]
BTKCRBN9-atom Alkyl>1000<20[8]
BTKCRBNThis compound (Hypothetical)5-50>80N/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Purification Purification & Characterization PROTAC_Synthesis->Purification Binding_Assay Binary & Ternary Complex Binding Assays (e.g., SPR, ITC) Purification->Binding_Assay Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Permeability_Assay Cell Permeability Assays (e.g., PAMPA) Purification->Permeability_Assay Stability_Assay Metabolic Stability Assays (Plasma, Microsomes) Purification->Stability_Assay Western_Blot Western Blot (DC50 & Dmax Determination) Cell_Culture->Western_Blot

References

1-Chloro-2-methylpropyl propionate vs alternative linkers for protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linkers used in targeted protein degradation (TPD), with a focus on Proteolysis-Targeting Chimeras (PROTACs). We will delve into the performance of commonly used linker classes, supported by experimental data, and provide detailed protocols for their evaluation.

A note on "1-Chloro-2-methylpropyl propionate": While this chemical is available from some suppliers as a potential "Protein Degrader Building Block"[1], a comprehensive review of published literature reveals a lack of specific application data or performance comparisons for its use as a PROTAC linker. Its structure suggests it could be used to form a branched, ester-containing alkyl linker. However, without concrete experimental data, a direct comparison is not feasible. Therefore, this guide will focus on well-documented and widely used alternative linkers to provide a robust and practical resource for researchers.

The Central Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules composed of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3][4][5] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][6] Its length, composition, and rigidity directly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the necessary first step for the ubiquitination and subsequent proteasomal degradation of the POI.[3][7]

dot

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds E3 Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Alternative Linker Classes: A Comparative Overview

The choice of linker is critical for PROTAC success and must often be empirically optimized for each specific POI and E3 ligase pair.[] Linkers are broadly categorized based on their flexibility and chemical composition.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and Polyethylene Glycol (PEG) chains are the most common linkers due to their synthetic accessibility and the ease with which their length can be modified.[2][]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[] While synthetically straightforward, their hydrophobicity can negatively impact solubility but may enhance cell permeability.[7][]

  • PEG Chains: These are more hydrophilic, which can improve the solubility and bioavailability of the PROTAC molecule.[7][10] The ether oxygens, however, can sometimes lead to lower metabolic stability.

Rigid Linkers

Rigid linkers, which include structures like cycloalkanes (piperazine/piperidine), aromatic rings, and alkynes, provide more conformational constraint.[10][11]

  • Advantages: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[7] This rigidity can also improve metabolic stability.

  • Disadvantages: They are often more challenging to synthesize. An improperly designed rigid linker can introduce steric hindrance that prevents the formation of a productive ternary complex.[11]

"Clickable" Linkers

This category refers to linkers synthesized using highly efficient and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.[][11]

  • Advantages: This synthetic strategy is highly convergent and modular, allowing for the rapid generation of diverse PROTAC libraries to screen for optimal linker length, composition, and attachment points.[2][]

  • Properties: The resulting triazole ring is planar and metabolically stable, contributing some rigidity to the linker.[]

Data Presentation: Linker Performance Comparison

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[7] Lower DC50 and higher Dmax values indicate better performance.

Table 1: Effect of Linker Length and Composition on BRD4 Degradation

This table illustrates how varying the linker type (PEG vs. Alkyl) and length impacts the degradation of BRD4.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A PEG9>5000<10
PROTAC B PEG12250~80
PROTAC C PEG1550>95
PROTAC D Alkyl Chain91500~40
PROTAC E Alkyl Chain12120~90
PROTAC F Alkyl Chain1585>95

Data is representative and compiled for illustrative purposes based on general findings in the literature. Actual values are target and system-dependent.

Table 2: Effect of Linker Rigidity on Androgen Receptor (AR) Degradation

This table shows a comparison where increasing linker rigidity negatively impacted degradation, highlighting the empirical nature of linker design.

PROTACLinker TypeE3 LigaseDegradation in 22Rv1 cells
Parent PROTAC Flexible (PEG)IAPExhibited degradation
Analog 1 Rigid (Disubstituted Phenyl)IAPNo activity
Analog 2 Rigid (Disubstituted Phenyl)IAPNo activity

This comparison is based on findings where substituting a flexible PEG unit with a rigid phenyl ring abolished AR degradation.[10]

Experimental Protocols

Accurate evaluation of PROTAC linkers requires robust and reproducible experimental methods.

dot

Experimental_Workflow cluster_workflow General Workflow for PROTAC Evaluation Start Synthesize PROTAC with desired linker Treatment Treat cells with dose-range of PROTAC (e.g., 0.1 nM - 10 µM) Start->Treatment Lysis Harvest and lyse cells Treatment->Lysis Quantification Quantify protein levels (e.g., Western Blot) Lysis->Quantification Analysis Data Analysis: Calculate DC50 and Dmax Quantification->Analysis Mechanism Mechanistic Assays (Optional but Recommended) Analysis->Mechanism End Evaluate Linker Performance Analysis->End Ubiquitination Ubiquitination Assay Mechanism->Ubiquitination Ternary Ternary Complex Assay (SPR) Mechanism->Ternary Ubiquitination->End Ternary->End

Caption: A rational workflow for PROTAC linker selection and optimization.

Western Blotting for Protein Degradation Quantification

This is the standard method to quantify the amount of a target protein in cells after PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.

  • Reaction Components: Prepare a reaction mixture containing E1 activating enzyme, a specific E2 conjugating enzyme, ubiquitin, ATP, the purified POI, and the purified E3 ligase complex.

  • Reaction Setup: Assemble the reactions on ice. Include control reactions omitting key components (e.g., no PROTAC, no E3 ligase, no ATP).

  • Initiation and Incubation: Add the PROTAC of interest to the experimental tubes. Initiate the reaction by transferring the tubes to a 30-37°C incubator for a set time (e.g., 60-90 minutes).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.

dot

Linker_Design_Logic cluster_design Linker Design Considerations cluster_properties Properties to Optimize cluster_impact Impact on PROTAC Performance Linker Linker Design Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Flexibility/Rigidity Linker->Rigidity Ternary Ternary Complex Formation & Stability Length->Ternary Composition->Ternary PK Pharmacokinetics (PK) (Solubility, Permeability) Composition->PK Rigidity->Ternary Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy PK->Efficacy

References

A Comparative Guide to Quinazoline-Based EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a foundational chemical structure in modern oncology, serving as the backbone for numerous potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the constitutively active EGFR signaling pathway driven by specific mutations. This guide provides an objective comparison of the efficacy and potency of key quinazoline-based EGFR inhibitors, supported by biochemical data and pivotal clinical trial results.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular proliferation, survival, and differentiation.[2][3] In many cancers, mutations in the EGFR kinase domain lead to its constitutive activation, promoting uncontrolled tumor growth.

Quinazoline-based TKIs function by competitively binding to the ATP-binding pocket within the EGFR kinase domain.[3] This action blocks autophosphorylation and subsequent activation of downstream signaling.[3] The inhibitors are classified into different generations based on their binding characteristics and targets:

  • 1st Generation (Reversible): Gefitinib and Erlotinib bind reversibly to the ATP pocket of EGFR.[4]

  • 2nd Generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to irreversible inhibition of EGFR and other ErbB family members like HER2 and HER4.[2][5]

  • 3rd Generation (Irreversible & Mutant-Selective): Osimertinib irreversibly binds to Cys797 but is designed to be highly selective for sensitizing EGFR mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3]

Data Presentation: Potency and Efficacy Comparison

The following tables summarize the in vitro potency (IC50) and clinical efficacy of selected quinazoline-based EGFR inhibitors.

Table 1: Comparative In Vitro Potency (IC50, nM) of EGFR Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) of each drug against wild-type EGFR and common mutant forms. Lower values indicate higher potency.

DrugGenerationBinding ModeEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (L858R+T790M) IC50 (nM)
Gefitinib 1stReversible~27~75Data Varies>1000
Erlotinib 1stReversible~1185~12~7>1000
Afatinib 2ndIrreversible~0.5~0.3~0.8~57
Dacomitinib 2ndIrreversible~0.029-0.063~0.007Data VariesData Varies
Osimertinib 3rdIrreversible~490~12~13~5-13

Note: IC50 values are compiled from multiple literature sources and can vary based on specific assay conditions, cell lines, and recombinant enzymes used. The data is intended for comparative illustration.

Table 2: Comparative Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC

This table summarizes key outcomes from head-to-head Phase III clinical trials comparing different EGFR-TKIs.

Trial (Identifier)ComparisonMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Hazard Ratio (HR) for PFS
LUX-Lung 7 (NCT01466660)Afatinib vs. Gefitinib11.0 vs. 10.9 months[6]27.9 vs. 24.5 months[7][8]0.73 (95% CI: 0.57–0.95)[6]
ARCHER 1050 (NCT01774721)Dacomitinib vs. Gefitinib14.7 vs. 9.2 months[9][10]34.1 vs. 27.0 months[11]0.59 (95% CI: 0.47–0.74)[10]
FLAURA (NCT02296125)Osimertinib vs. Gefitinib or Erlotinib18.9 vs. 10.2 months[12]38.6 vs. 31.8 months[12][13]0.46 (95% CI: 0.37–0.57)[14]

PFS: Time from treatment initiation until disease progression or death. OS: Time from treatment initiation until death from any cause. HR for PFS < 1.0 favors the investigational arm.

Mandatory Visualization

EGFR Signaling Pathway and TKI Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of intervention for Tyrosine Kinase Inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation recruits PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus TKI Quinazoline TKI (Gefitinib, Afatinib, etc.) TKI->EGFR Inhibits ATP Binding Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

EGFR Signaling Pathway and TKI Inhibition.
Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the typical workflow for determining the IC50 of an EGFR inhibitor using a luminescence-based kinase assay.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Quinazoline Inhibitor start->prep_inhibitor add_enzyme Add Recombinant EGFR Enzyme prep_inhibitor->add_enzyme add_substrate Initiate Reaction: Add ATP/Substrate Mix add_enzyme->add_substrate incubate Incubate at 30°C (e.g., 60 min) add_substrate->incubate stop_reaction Stop Kinase Reaction & Deplete Remaining ATP incubate->stop_reaction detect Add Detection Reagent (Convert ADP to ATP, Generate Luminescence) stop_reaction->detect read_plate Measure Luminescence with Plate Reader detect->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Workflow for an In Vitro Kinase Assay.
Logical Relationship: Drug Generation and Selectivity

This diagram illustrates the logical progression and key characteristics of different generations of quinazoline-based EGFR inhibitors.

TKI_Generations gen1 1st Generation Gefitinib, Erlotinib Reversible Binding Active on Sensitizing Mutants Inactive on T790M gen2 2nd Generation Afatinib, Dacomitinib Irreversible Binding Broader ErbB Inhibition Limited Activity on T790M gen1->gen2 Addresses Reversible Binding gen3 3rd Generation Osimertinib Irreversible Binding Spares Wild-Type EGFR Active on Sensitizing Mutants AND T790M gen2->gen3 Addresses T790M Resistance & WT Toxicity

Logical Progression of EGFR TKI Generations.

Experimental Protocols

Key Experiment: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 value of a quinazoline-based inhibitor against a recombinant EGFR kinase.[15][16][17]

Objective: To quantify the concentration-dependent inhibition of EGFR kinase activity by a test compound.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Quinazoline-based test inhibitor (e.g., Gefitinib, Afatinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[16]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well or 96-well white, flat-bottom assay plates[15]

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Subsequently, dilute these stocks into the Kinase Assay Buffer to create 2X working solutions. The final DMSO concentration in the assay should not exceed 1%.[15]

  • Assay Plate Setup:

    • Add 5 µL of the 2X inhibitor dilutions to the appropriate wells of the assay plate.

    • For the "no inhibition" (100% activity) control, add 5 µL of Kinase Assay Buffer containing DMSO.

    • For the "no kinase" (background) control, add 5 µL of Kinase Assay Buffer with DMSO to separate wells.

  • Enzyme Addition: Add 10 µL of 2X recombinant EGFR enzyme solution (diluted in Kinase Assay Buffer) to all wells except the "no kinase" control wells. Add 10 µL of buffer to the "no kinase" wells.[17]

  • Kinase Reaction Initiation: Prepare a 2X master mix of the peptide substrate and ATP in the Kinase Assay Buffer. Initiate the kinase reaction by adding 10 µL of this mix to all wells. The final reaction volume is 25 µL.[17]

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.[15][16]

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Subtract the average background luminescence ("no kinase" control) from all other wells.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibition" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.

References

Validating the Structure of 1-Chloro-2-methylpropyl propionate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the structure of reaction products derived from 1-chloro-2-methylpropyl propionate. It includes an analysis of expected products, alternative synthesis routes, and detailed experimental protocols for structural verification using modern analytical techniques. The information presented is intended to assist researchers in accurately identifying and characterizing the outcomes of their synthetic procedures.

Reaction Overview and Expected Products

The reaction of this compound with a nucleophile, such as a propionate salt, is anticipated to proceed via a nucleophilic substitution mechanism. In this reaction, the propionate anion would displace the chloride ion, leading to the formation of 2-methylpropyl propionate, also commonly known as isobutyl propionate. The reaction can potentially proceed through either an S(_N)1 or S(_N)2 pathway, depending on the specific reaction conditions such as the solvent, temperature, and the nature of the nucleophile.[1][2][3][4][5]

Primary Expected Product:

  • 2-Methylpropyl propionate (Isobutyl propionate) [6][7]

An alternative and widely used method for synthesizing isobutyl propionate is the Fischer esterification of isobutanol with propionic acid, typically in the presence of an acid catalyst.[8][9][10][11][12][13] This guide will use the Fischer esterification as a primary comparative synthesis route.

Comparative Analysis of Product Validation Data

The structural validation of the reaction product, presumed to be isobutyl propionate, relies on a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected data for the starting material and the final product.

Analytical Technique This compound (Starting Material - Predicted) 2-Methylpropyl propionate (Product) Data Source(s)
¹H NMR (CDCl₃, ppm) Signals for the -CH(Cl)- proton are expected to be significantly downfield.~3.8 (d, 2H), ~2.3 (q, 2H), ~1.9 (m, 1H), ~1.1 (t, 3H), ~0.9 (d, 6H)[14]
¹³C NMR (CDCl₃, ppm) The carbon bearing the chlorine atom will be significantly deshielded.~174, ~71, ~28, ~27, ~19, ~9[15]
IR Spectroscopy (cm⁻¹) C=O stretch (~1740), C-Cl stretch (~650-850)C=O stretch (~1740), C-O stretch (~1180)[16][17][18]
Mass Spectrometry (m/z) Molecular Ion: ~164/166 (due to ³⁵Cl/³⁷Cl isotopes)Molecular Ion: 130; Key Fragments: 57, 56, 29, 87, 75[7][17][19]

Experimental Protocols

Synthesis of 2-Methylpropyl propionate via Nucleophilic Substitution (Predicted Protocol)

This protocol is based on the principles of the Williamson ether synthesis, adapted for ester formation.[1][2][3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium propionate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reactant: Slowly add this compound to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-100°C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can range from 1 to 8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation.

Synthesis of 2-Methylpropyl propionate via Fischer Esterification

This protocol is a well-established method for synthesizing esters.[8][9][10]

  • Reaction Setup: Combine isobutanol and propionic acid in a round-bottom flask.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for a specified period, often with a setup to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).

  • Neutralization and Extraction: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted propionic acid. Extract the ester with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt and purify the resulting isobutyl propionate by distillation.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the validation of the reaction product's structure.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic and Chromatographic Analysis cluster_2 Data Interpretation and Structure Confirmation Reaction This compound + Nucleophile Purification Workup and Purification Reaction->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Interpretation Compare experimental data with literature values for 2-methylpropyl propionate IR->Interpretation NMR->Interpretation GCMS->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation Data Match SideProducts Identify Side Products Interpretation->SideProducts Discrepancies

Caption: Workflow for the validation of reaction products.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the decision-making process for predicting the likely reaction mechanism (S(_N)1 vs. S(_N)2) for the reaction of this compound.

G Start Reaction of this compound Substrate Substrate: Secondary Alkyl Halide Start->Substrate Nucleophile Nature of Nucleophile Substrate->Nucleophile Weak_Nu Weak Nucleophile Nucleophile->Weak_Nu e.g., H₂O, ROH Strong_Nu Strong Nucleophile Nucleophile->Strong_Nu e.g., RCOO⁻ Solvent Solvent Polarity Polar_Protic Polar Protic Solvent Solvent->Polar_Protic e.g., water, ethanol Polar_Aprotic Polar Aprotic Solvent Solvent->Polar_Aprotic e.g., acetone, DMF SN1 SN1 Pathway Favored SN2 SN2 Pathway Favored Weak_Nu->Solvent Weak_Nu->SN1 Strong_Nu->Solvent Strong_Nu->SN2 Polar_Protic->SN1 Polar_Aprotic->SN2

References

Unmasking Cross-Reactivity: A Comparative Guide to Maleimide-Based Linker Stability in Biomolecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the synthesis of biomolecules like antibody-drug conjugates (ADCs). An ideal linker must ensure the stable attachment of a payload, such as a cytotoxic drug, to its targeting antibody while in circulation, only to release it upon reaching the target site. This guide provides an objective comparison of the performance of biomolecules synthesized with the conventional SMCC linker versus those using next-generation alternatives, focusing on the crucial issue of stability, a key factor influencing off-target effects and potential cross-reactivity.

The traditional maleimide-based linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), has been a workhorse in bioconjugation. It facilitates the attachment of payloads to antibodies via a thiol-maleimide linkage. However, this bond's susceptibility to a retro-Michael reaction in the bloodstream can lead to premature drug deconjugation. This instability not only reduces the therapeutic efficacy but can also cause off-target toxicities and trigger an immune response, potentially leading to the generation of anti-drug antibodies (ADAs) that cross-react with the linker-payload complex.

In response to these challenges, a new generation of maleimide-based and other novel linkers has been engineered to enhance stability and minimize the risks associated with premature payload release.

Comparative Performance Data

The stability of the linker is a primary indicator of its performance and potential to induce an undesirable immune response. The following tables summarize quantitative data from preclinical studies, comparing the stability and efficacy of ADCs constructed with traditional SMCC-type linkers versus various next-generation alternatives.

Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma
Linker Type ADC Model System Plasma Source Incubation Time Remaining Intact Conjugate / Payload Reference
Traditional Maleimide (SMCC-type)ADC in human plasmaHuman7 days~50%[1]
Traditional Maleimide (SMCC-type)ADC in mice plasmaMouse120 hours62% (38% degradation)[2]
"Bridging" Disulfide (Next-Gen Maleimide)ADC in human plasmaHuman7 days>95%[1]
Maleamic Methyl Estermil40-12bMouse14 days~96.2%[3]
MD Linker (Novel noncleavable)MD linker-conjugateHuman72 hours~97% (vs 62% for SMCC)[2]
Table 2: Comparative Preclinical Efficacy of ADCs with Different Linkers
Linker Type Comparison Metric Reference
CX Linker (Novel noncleavable)Possessed a 50-fold higher preclinical therapeutic index (MTD/MED ratio) than SMCC-DM1-containing ADCs in xenograft mouse models.[2]
Sulfatase-cleavable LinkerDemonstrated high plasma stability (>7 days) in mouse plasma compared to Val-Ala and Val-Cit linkers which hydrolyzed within 1 hour.[2]

Key Experimental Protocols

Accurate assessment of linker stability and cross-reactivity potential relies on robust experimental methodologies. Below are detailed protocols for key assays used to evaluate the performance of ADCs.

Protocol 1: ADC Stability Assessment in Plasma

This protocol outlines a method to determine the stability of an ADC in plasma by monitoring the amount of intact conjugate or the drug-to-antibody ratio (DAR) over time.

1. ADC Incubation:

  • Incubate the test ADC in plasma (e.g., human, mouse) at a relevant physiological concentration (e.g., 100 µg/mL) at 37°C.

2. Time Point Collection:

  • Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 72, 144 hours).

3. Sample Analysis:

  • Analyze the samples to quantify the amount of intact ADC. This is often performed using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis:

  • Calculate the percentage of remaining intact conjugate at each time point by comparing it to the amount at time 0. This data reveals the linker's stability and the rate of drug deconjugation.[3]

Protocol 2: Competitive ELISA for Anti-Linker Antibody Cross-Reactivity

This assay can be adapted to determine if antibodies raised against one linker can cross-react with another.

1. Plate Coating:

  • Coat microtiter plate wells with an ADC containing the primary linker of interest (e.g., SMCC-KLH) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

3. Competitive Incubation:

  • In a separate plate, pre-incubate the anti-drug antibody serum (the sample) with varying concentrations of a competitor ADC (e.g., an ADC with a next-generation linker). This is the competition step.

4. Sample Addition:

  • Transfer the pre-incubated antibody-competitor mixtures to the coated plate. Incubate for 1-2 hours at room temperature. If the antibodies are cross-reactive, they will bind to the competitor ADC in solution and will not be available to bind to the coated plate.

5. Detection:

  • Wash the plate and add an enzyme-conjugated secondary antibody that detects the primary antibodies (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour.

6. Signal Development:

  • Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution.

7. Data Analysis:

  • Measure the absorbance at the appropriate wavelength. A lower signal in the presence of the competitor indicates a higher degree of cross-reactivity.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_0 Mechanism of Maleimide Linker Instability ADC Intact ADC in Circulation (Thiosuccinimide Adduct) Deconjugated Deconjugated ADC + Free Payload-Linker ADC->Deconjugated Retro-Michael Reaction Hydrolyzed Stable Ring-Opened ADC (Maleamic Acid) ADC->Hydrolyzed Hydrolysis (Stabilization) Albumin Off-Target Binding (e.g., to Serum Albumin) Deconjugated->Albumin Thiol Exchange cluster_1 Experimental Workflow for ADC Plasma Stability start Incubate ADC in Plasma at 37°C aliquots Collect Aliquots at Time Points (0, 24, 48, 144h) start->aliquots analysis Analyze Samples (e.g., by HIC or LC-MS) aliquots->analysis quantify Quantify Intact ADC and/or DAR analysis->quantify calculate Calculate % Intact ADC vs. Time 0 quantify->calculate end Determine Stability Profile / Half-life calculate->end cluster_2 Logical Progression of Maleimide Linker Development Problem Problem: Traditional Maleimide (SMCC) Linkers are Unstable Cause Cause: Retro-Michael reaction leads to premature drug release Problem->Cause Consequence Consequences: - Off-target toxicity - Reduced Efficacy - Potential Immunogenicity Cause->Consequence Solution Solution: Develop Next-Generation Linkers (NGMs) with enhanced stability Consequence->Solution Approaches Approaches: - Accelerate ring hydrolysis - Disulfide re-bridging - Novel chemical moieties Solution->Approaches Goal Goal: Homogeneous and stable ADCs with improved therapeutic index Approaches->Goal

References

A Comparative Guide to the Synthesis of 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for the esterification of 1-chloro-2-methyl-2-propanol to produce 1-Chloro-2-methylpropyl propionate, a key intermediate in various chemical syntheses. The comparison focuses on reaction efficiency, conditions, and reagent selection, offering valuable insights for process optimization and scale-up.

Overview of Synthetic Approaches

The synthesis of this compound is typically achieved through the esterification of 1-chloro-2-methyl-2-propanol. This guide benchmarks two well-established methods that utilize different acylating agents:

  • Route 1: Propionyl Chloride: This classic method involves the reaction of an alcohol with a highly reactive acyl chloride.[1][2] The reaction is often vigorous and proceeds readily at or below room temperature.[3]

  • Route 2: Propionic Anhydride: This route employs an acid anhydride as the acylating agent.[4] While generally less reactive than acyl chlorides, acid anhydrides offer advantages in terms of handling and byproduct profiles.[3] These reactions are typically slower and may require warming to proceed at a reasonable rate.[4]

Reaction Scheme Diagrams

The following diagrams illustrate the two synthetic routes.

G cluster_0 Route 1: Propionyl Chloride cluster_1 Route 2: Propionic Anhydride A 1-Chloro-2-methyl-2-propanol C This compound A->C B Propionyl Chloride B->C D HCl (gas) C->D + E 1-Chloro-2-methyl-2-propanol G This compound E->G F Propionic Anhydride F->G H Propionic Acid G->H + G cluster_workflow General Experimental Workflow Start Reagent Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Controlled Reagent Addition & Reaction Monitoring (TLC/GC) Setup->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., Na2SO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End Pure Product Analysis->End G cluster_route1 Route 1: Propionyl Chloride cluster_route2 Route 2: Propionic Anhydride node_main Synthetic Route Selection Goal: High Yield & Purity node_r1 Propionyl Chloride + High Reactivity + Shorter Reaction Time + High Yield - Vigorous Reaction - Corrosive HCl Byproduct - Moisture Sensitive node_main:f1->node_r1:head Faster Kinetics node_r2 Propionic Anhydride + Milder Reaction + Easier Handling + Benign Byproduct (Propionic Acid) - Slower Reaction - Requires Heating/Catalyst - Potentially Lower Yield node_main:f1->node_r2:head Improved Safety/Handling

References

In-depth Analysis of 1-Chloro-2-methylpropyl propionate Protocols: A Guide to Reproducibility and Robustness is Not Feasible with Current Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published information regarding the experimental use of 1-Chloro-2-methylpropyl propionate. While the compound is documented and available for purchase, detailed experimental protocols, data on the reproducibility and robustness of such protocols, and its application in specific research areas like drug development are not publicly available.

This compound is identified by its CAS Number 58304-65-7 and molecular formula C7H13ClO2.[1][2] It is listed as a liquid with 95% purity by commercial suppliers.[1] Basic chemical and physical properties, as well as safety information, are also accessible.[1][2]

However, the core requirements for a comparative guide on the reproducibility and robustness of protocols using this compound cannot be met. There are no detailed methodologies for its synthesis or use in scientific literature. Consequently, there is no quantitative data to summarize, no experimental workflows to diagram, and no known signaling pathways associated with this compound to visualize.

Information is available for structurally related compounds, such as 1-chloro-2-methyl-2-propanol, which is an intermediate in the synthesis of the drug lercanidipine.[3][4][5] Additionally, toxicological data is available for 1-chloro-2-methylpropene.[6][7] However, this information cannot be extrapolated to create a reliable guide for this compound.

Without published research detailing its application and the outcomes of such use, a comparison of protocol performance and a discussion on reproducibility and robustness is not possible. Therefore, researchers, scientists, and drug development professionals seeking to use this compound will find a lack of established methods and comparative data to guide their work.

References

In-Silico Reactivity Modeling of 1-Chloro-2-methylpropyl propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico modeled reactivity of 1-Chloro-2-methylpropyl propionate, a key building block in the synthesis of targeted protein degraders.[1] Due to the limited availability of direct experimental and computational data for this specific molecule, this guide establishes a framework for its analysis by comparing its predicted reactivity with that of analogous compounds. The methodologies and comparisons presented herein are based on established principles of physical organic chemistry and computational modeling.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in both reaction and biological media.

Table 1: Physicochemical Properties of this compound and Comparative Compounds

PropertyThis compound1-Bromo-2-methylpropyl propionate (Hypothetical)Ethyl Chloroacetate
Molecular Formula C₇H₁₃ClO₂C₇H₁₃BrO₂C₄H₇ClO₂
Molecular Weight ( g/mol ) 164.63209.08122.55
CAS Number 58304-65-7[2]N/A105-39-5
Predicted LogP 2.7~2.90.89
Polar Surface Area (Ų) 26.326.326.3
Predicted Reactivity ModerateHigher (weaker C-Br bond)[3]Higher (less steric hindrance)
Primary Reaction Type Nucleophilic Substitution (SN1/SN2)Nucleophilic Substitution (SN1/SN2)Nucleophilic Substitution (SN2)

In-Silico Reactivity Modeling: A Proposed Workflow

The reactivity of this compound can be effectively modeled using computational chemistry tools to predict its behavior in chemical reactions, particularly nucleophilic substitutions. A proposed workflow for such an in-silico study is outlined below.

Computational Methodology

A robust in-silico analysis would involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and energetic properties of the molecule.

Experimental Protocol: In-Silico Reactivity Modeling

  • Molecular Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Calculation of Reactivity Descriptors:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO's energy and spatial distribution are particularly important for predicting susceptibility to nucleophilic attack.[4]

    • Mulliken Atomic Charges: The partial charges on each atom are calculated to identify electrophilic and nucleophilic centers. The carbon atom bonded to the chlorine is expected to be a primary electrophilic site.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.

  • Transition State Analysis: To model a specific reaction, such as hydrolysis, the transition state structure is located and its energy is calculated. The activation energy barrier derived from this provides a quantitative measure of the reaction rate.[1]

Software such as Gaussian, ORCA, or Spartan can be utilized for these calculations.[5]

Predicted Reactivity of this compound

Based on its structure, the reactivity of this compound is governed by two main features: the ester group and the secondary alkyl chloride.

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the propionate group is an electrophilic center and can be attacked by strong nucleophiles, leading to hydrolysis or aminolysis. However, this is generally a slower process compared to reactions at the alkyl halide center.[6]

  • Nucleophilic Alkyl Substitution: The carbon atom attached to the chlorine is a key reactive site. Nucleophiles can displace the chloride ion via an SN1 or SN2 mechanism. The secondary and sterically hindered nature of this carbon suggests that both mechanisms are possible, with the specific pathway depending on the nucleophile, solvent, and temperature.[7]

The presence of the ester group can also influence the reactivity at the C-Cl bond through electronic effects.

in_silico_workflow start 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt reactivity_desc 3. Calculate Reactivity Descriptors geom_opt->reactivity_desc transition_state 4. Transition State Analysis (e.g., for Hydrolysis) geom_opt->transition_state fmo HOMO/LUMO Energies reactivity_desc->fmo charges Mulliken Charges reactivity_desc->charges mep MEP Map reactivity_desc->mep reactivity_prediction 6. Predict Reaction Rate & Mechanism fmo->reactivity_prediction charges->reactivity_prediction mep->reactivity_prediction activation_energy 5. Determine Activation Energy transition_state->activation_energy activation_energy->reactivity_prediction

Figure 1: Proposed in-silico workflow for reactivity modeling.

Comparison with Alternative Compounds

To contextualize the reactivity of this compound, it is compared with two other compounds: a hypothetical bromo-analog and the less sterically hindered ethyl chloroacetate.

Effect of the Halogen Leaving Group

The strength of the carbon-halogen bond is a critical factor in determining the rate of nucleophilic substitution. The C-Cl bond is stronger than the C-Br bond, which in turn is stronger than the C-I bond.[3] Consequently, the reactivity of haloalkanes increases down the group.

Table 2: Comparison of Carbon-Halogen Bond Enthalpies and Predicted Reactivity

CompoundCarbon-Halogen BondAverage Bond Enthalpy (kJ/mol)Predicted Relative Rate of Hydrolysis
This compoundC-Cl3461
1-Bromo-2-methylpropyl propionateC-Br290> 1
1-Iodo-2-methylpropyl propionateC-I228>> 1

This trend suggests that the bromo- and iodo-analogs of this compound would be significantly more reactive towards nucleophiles.

Effect of Steric Hindrance

Ethyl chloroacetate provides a useful comparison for understanding the impact of steric hindrance on reactivity. The carbon atom attached to the chlorine in ethyl chloroacetate is primary and much less sterically hindered than the secondary, branched carbon in this compound. This steric bulk in this compound will slow down the rate of SN2 reactions.[7]

Experimental Verification of Reactivity

The in-silico predictions can be validated through experimental studies. A common method for determining the reactivity of haloalkanes is to measure the rate of hydrolysis.

Experimental Protocol: Determination of Hydrolysis Rate

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., ethanol/water mixture) is prepared in a temperature-controlled water bath.[8]

  • Initiation of Reaction: An aqueous solution of silver nitrate is added to the haloalkane solution.[9]

  • Monitoring the Reaction: The hydrolysis of the C-Cl bond produces a chloride ion, which then reacts with the silver ion to form a precipitate of silver chloride (AgCl).[9] The time taken for the precipitate to appear is a measure of the reaction rate.

  • Data Analysis: The rates of precipitation for different haloalkanes can be compared to determine their relative reactivities.[10]

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis haloalkane This compound in Ethanol water_bath Constant Temperature Water Bath (e.g., 50°C) haloalkane->water_bath silver_nitrate Aqueous Silver Nitrate silver_nitrate->water_bath mix Mix Solutions & Start Timer water_bath->mix observe Observe for Precipitate (AgCl) mix->observe record_time Record Time of Precipitation observe->record_time compare Compare with Other Haloalkanes record_time->compare

Figure 2: Experimental workflow for determining haloalkane reactivity.

Application in Targeted Protein Degradation

This compound is listed as a building block for protein degraders.[1] In this context, it likely serves as a precursor to a linker that connects a protein-targeting ligand to an E3 ligase ligand in a Proteolysis-Targeting Chimera (PROTAC). The reactivity of the C-Cl bond is crucial for the covalent attachment of this linker to other components of the PROTAC.

protac_pathway protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Protein Degradation proteasome->degradation

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-methylpropyl propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical guidance for the proper disposal of 1-chloro-2-methylpropyl propionate (CAS No. 58304-65-7), a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance requiring careful handling. The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.P301+P312+P330
Skin Irritation (Category 2)H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P261, P271, P304+P340+P312, P403+P233, P405

Data sourced from the Combi-Blocks Safety Data Sheet.[1]

Immediate actions in case of exposure include:

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, appropriate PPE is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact and irritation. Nitrile gloves provide protection from chlorinated solvents.[2][3][4][5] Butyl gloves are recommended for esters and ketones.[4][5]
Body Protection Chemical-resistant suit or coveralls, and an apron.Protects skin from accidental splashes and contamination.[6][7]
Respiratory Protection Use only outdoors or in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.Prevents respiratory irritation from inhaling vapors.[1][6]

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Minor Spill (less than 100 mL in a ventilated area):

  • Alert personnel: Inform others in the immediate area.

  • Ensure ventilation: Work in a fume hood if possible.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or earth.[8]

  • Collect absorbent material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the area: Wash the spill area with soap and water, and collect the rinse water for disposal as hazardous waste.

  • Dispose of waste: The container with the spill cleanup material must be sealed, labeled as hazardous waste, and disposed of through a licensed waste disposal service.[9]

Major Spill (greater than 100 mL, or any amount in a poorly ventilated area):

  • Evacuate: Immediately evacuate the area.

  • Alert others: Inform laboratory personnel and the institutional safety office.

  • Restrict access: Prevent entry into the contaminated area.

  • Seek professional help: The spill should be handled by trained emergency response personnel.

Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This compound should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and clearly labeled container. The container should be made of a material resistant to chlorinated solvents.

    • Do not mix this waste with other non-halogenated organic solvents to avoid complicating the disposal process and increasing costs.[9]

    • The waste container must be kept tightly closed when not in use and stored in a well-ventilated area, away from sources of ignition.[9][10]

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • The label should also indicate the associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation").

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure and have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Disposal Methodologies:

The most common and environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration.[9] This process should be carried out in a permitted hazardous waste incinerator capable of handling chlorinated waste, which typically requires higher temperatures (around 1100°C) and specialized off-gas scrubbing systems to neutralize the resulting hydrogen chloride.

Logical Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Preparation cluster_Action Action cluster_FinalDisposal Final Disposal Collect Collect Waste in Designated Container Label Label Container as 'Hazardous Waste' Collect->Label Ensure proper identification Store Store in Secure Accumulation Area Label->Store Safe temporary storage Contact Contact EHS or Licensed Contractor Store->Contact Initiate disposal process ProvideSDS Provide Safety Data Sheet Contact->ProvideSDS Communicate hazards Schedule Schedule Pickup ProvideSDS->Schedule Arrange logistics Transport Transport by Licensed Hauler Schedule->Transport Off-site movement Incinerate High-Temperature Incineration Transport->Incinerate Final destruction

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-2-methylpropyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 1-Chloro-2-methylpropyl propionate (CAS No. 58304-65-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its hazard classifications.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or a face shield.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Operational and Handling Procedures

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Recommended storage temperature is between 2-8°C.

  • Keep away from sources of ignition.[2]

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
If on Skin Wash with soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Spill and Disposal Plan

Spill Cleanup: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[2] Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[2]

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Safety Procedure Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle Chemical Handle Chemical Prepare Work Area->Handle Chemical Decontaminate Work Area Decontaminate Work Area Handle Chemical->Decontaminate Work Area Spill Spill Handle Chemical->Spill Exposure Exposure Handle Chemical->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Administer First Aid Administer First Aid Exposure->Administer First Aid

Caption: Safety workflow for this compound.

Disclaimer: This information is intended for trained laboratory personnel. Always consult the full Safety Data Sheet (SDS) before handling any chemical. No specific experimental protocols for the synthesis of this compound were found in the available literature. Similarly, no quantitative toxicity data (e.g., LD50, LC50) was available in the consulted resources. Researchers should exercise extreme caution and perform a thorough risk assessment before any use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.